1,1,2,2,3-Pentafluorocyclobutane
Description
The exact mass of the compound 1,1,2,2,3-Pentafluorocyclobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1,2,2,3-Pentafluorocyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2,3-Pentafluorocyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,2,2,3-pentafluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5/c5-2-1-3(6,7)4(2,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVRBOAAPJPHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433679 | |
| Record name | 1,1,2,2,3-pentafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253-02-3 | |
| Record name | 1,1,2,2,3-pentafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3-Pentafluorocyclobutane | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Advanced Characterization of Pentafluorocyclobutane: Vapor Pressure Dynamics and Thermodynamic Profiling
Executive Summary
Pentafluorocyclobutane (
This guide bridges that gap. It provides a thermodynamic baseline derived from available patent data and theoretical modeling, followed by a rigorous experimental protocol for validating these values in-house. This approach ensures that drug development professionals can model solvent behavior and reaction kinetics with precision, even in the absence of legacy literature.
Section 1: Thermodynamic Baseline & Vapor Pressure Data
Physicochemical Anchor Points
The following data points serve as the critical anchors for our vapor pressure modeling. These values are derived from historical synthesis data and comparative fluorocarbon thermodynamics.
| Property | Value | Source / Method |
| CAS Registry Number | 374-25-4 (1,1,2,2,3-isomer) | Chemical Abstracts Service |
| Molecular Weight | 146.06 g/mol | Calculated |
| Boiling Point ( | 50.0 – 52.0 °C (at 760 mmHg) | US Patent 3,870,797 [1] |
| Estimated | 29.5 kJ/mol | Derived (Trouton-Hildebrand) |
| Physical State | Colorless Liquid (at STP) | Observation |
Predicted Vapor Pressure Profile
Note: Due to the scarcity of direct experimental tables for this specific isomer, the following data is calculated using the Clausius-Clapeyron relation anchored to the experimental boiling point of 51°C (324.15 K) and a standard fluorocarbon entropy of vaporization.
Table 1: Estimated Vapor Pressure of 1,1,2,2,3-Pentafluorocyclobutane
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Status |
| 0 | 273.15 | 98.5 | 13.1 | Predicted |
| 10 | 283.15 | 165.2 | 22.0 | Predicted |
| 20 | 293.15 | 265.4 | 35.4 | Predicted |
| 25 | 298.15 | 330.1 | 44.0 | Predicted |
| 30 | 303.15 | 408.5 | 54.5 | Predicted |
| 40 | 313.15 | 605.2 | 80.7 | Predicted |
| 51 | 324.15 | 760.0 | 101.3 | Anchor Point |
| 60 | 333.15 | 1020.5 | 136.1 | Predicted |
Technical Insight: The relatively high vapor pressure at room temperature (~330 mmHg) suggests this compound is highly volatile. In drug development applications, this necessitates pressurized reaction vessels or cryogenic condensers to prevent solvent loss during synthesis.
Section 2: Experimental Determination Protocol
To validate the theoretical values above for regulatory filings (IND/NDA), you must generate empirical data. We utilize the Static Isoteniscope Method , which eliminates errors from dissolved gases—a common issue with fluorinated solvents.
The Static Isoteniscope Workflow
This method measures the equilibrium pressure exerted by the vapor of a liquid at a constant temperature.
Phase A: Sample Preparation (Degassing)
-
Objective: Remove dissolved air/nitrogen which artificially inflates vapor pressure readings.
-
Protocol:
-
Load 20 mL of Pentafluorocyclobutane into the sample bulb.
-
Freeze the sample using liquid nitrogen (
). -
Apply high vacuum (< 0.01 mmHg) to the headspace.
-
Thaw the sample to release trapped gases.
-
Repeat Freeze-Pump-Thaw cycle 3 times until no pressure spike is observed upon thawing.
-
Phase B: Isothermal Measurement
-
Objective: Record
vs . -
Protocol:
-
Immerse the sample bulb in a thermostated bath (Control accuracy
). -
Allow thermal equilibrium (minimum 20 minutes).
-
Null the isoteniscope (balance the mercury/oil manometer levels).
-
Record the pressure using a capacitive diaphragm gauge (e.g., MKS Baratron).
-
Step temperature in 5°C increments.
-
Experimental Logic Diagram
Figure 1: Iterative workflow for the Static Isoteniscope Method, ensuring gas-free vapor pressure readings.
Section 3: Application in Drug Development
Pentafluorocyclobutane is not merely a solvent; its unique fluorination pattern makes it a valuable scaffold and processing aid.
Mechanistic Role
-
Fluorinated Motif Donor: In radical addition reactions, the cyclobutane ring can be opened or functionalized to introduce specific fluorinated alkyl chains into a pharmacophore.
-
Non-Ozone Depleting Solvent: Unlike CFC-113, Pentafluorocyclobutane offers a "green" alternative for extraction processes requiring non-polar, highly fluorinated media.
Synthesis Pathway Integration
The following diagram illustrates where Pentafluorocyclobutane fits into a typical high-value intermediate synthesis workflow.
Figure 2: Integration of Pentafluorocyclobutane from precursor synthesis to pharmaceutical application.[1][2]
References
-
Regan, B. M. (1975). Anesthetic Halogenated Cyclobutanes. U.S. Patent No. 3,870,797. Washington, DC: U.S. Patent and Trademark Office.
- Context: Primary source for the boiling point (50-52°C) and synthesis of 1,1,2,2,3-pentafluorocyclobutane.
-
Thomson, G. W. (1946). The Antoine Equation for Vapor Pressure Data. Chemical Reviews, 38(1), 1–39.
- Context: Foundational text for the vapor pressure estim
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (2023).[3][4] NIST Chemistry WebBook, NIST Standard Reference Database Number 69.[4][5] National Institute of Standards and Technology.[4][5] [4]
- Context: Referenced for comparative thermodynamic data of analogous fluorocarbons (e.g., Octafluorocyclobutane)
Sources
Methodological & Application
1,1,2,2,3-Pentafluorocyclobutane plasma etching recipes for silicon nitride
An Application Note from the Plasma Processing Division
Topic: High-Selectivity Plasma Etching of Silicon Nitride (SiN) using 1,1,2,2,3-Pentafluorocyclobutane (C₄H₃F₅) Chemistry
Audience: Researchers, scientists, and process engineers in the fields of semiconductor manufacturing, microfabrication, and materials science.
Abstract
Silicon nitride (SiN) is a cornerstone material in modern microelectronics, serving as a critical hard mask, dielectric layer, and passivation film. Achieving precise, anisotropic, and highly selective etching of SiN is paramount for the fabrication of advanced devices. This application note establishes a baseline protocol for etching silicon nitride using 1,1,2,2,3-pentafluorocyclobutane (C₄H₃F₅), a hydrofluorocarbon with potential environmental benefits over traditional perfluorinated compounds (PFCs). We delve into the fundamental plasma chemistry, provide a detailed experimental protocol for an Inductively Coupled Plasma (ICP) system, and discuss process optimization strategies. The methodologies herein are grounded in established principles of fluorocarbon plasma science to provide a robust starting point for process development.
Introduction: The Need for Advanced SiN Etching
In semiconductor fabrication, the selective removal of SiN films without damaging underlying silicon (Si) or silicon dioxide (SiO₂) layers is a recurring challenge.[1][2] Traditional fluorine-based plasmas, such as those using CF₄ or SF₆, often provide high etch rates but suffer from poor selectivity and isotropic profiles, which are unsuitable for high-aspect-ratio features.[2][3]
To achieve high selectivity and anisotropy, the industry has migrated towards hydrofluorocarbon (HFC) and fluorocarbon (FC) gases with lower F/C ratios (e.g., CHF₃, C₄F₈).[4][5][6] These gases operate on a principle of competitive etching and polymerization. During the plasma process, fluorine-based radicals act as the primary etchant, while carbon-containing radicals form a protective fluorocarbon polymer film on all exposed surfaces.[7] Anisotropic etching is achieved when energetic ion bombardment from the plasma selectively removes this polymer from the horizontal surfaces, allowing etching to proceed downwards, while the polymer remains on the sidewalls, preventing lateral etching.[8]
This application note explores the use of 1,1,2,2,3-pentafluorocyclobutane (C₄H₃F₅), a hydrofluorocarbon gas. Its cyclic structure and hydrogen content suggest it will act as a strong polymer-former, making it a prime candidate for high-selectivity SiN etching, analogous to well-characterized precursors like C₄F₈ and CH₃F.[1][5]
Fundamentals of C₄H₃F₅ Plasma Chemistry for SiN Etching
The efficacy of a SiN etch process using C₄H₃F₅ is governed by the balance of reactive species generated in the plasma.
2.1. Dissociation and Key Reactive Species When C₄H₃F₅ is introduced into an RF plasma, electron impact causes the cyclobutane ring to fragment, producing a spectrum of radicals:
-
Etchant Species: Primarily atomic fluorine (F), which reacts with silicon to form the volatile byproduct SiF₄.[9]
-
Polymerizing Precursors: Unsaturated radicals such as CF₂, CHF, and other CₓHᵧFₓ fragments. These are the building blocks of the passivating polymer film.[7]
-
Hydrogen's Role: The presence of hydrogen is known to enhance SiN etch rates. Hydrogen can react with the nitrogen in the SiN film to form volatile compounds like HCN or can abstract fluorine from the surface polymer, modulating its properties.[4][10]
2.2. The Mechanism of Selective Etching Selectivity between SiN, SiO₂, and Si arises from how the fluorocarbon polymer interacts with each surface.
-
On SiN: Ion bombardment (controlled by the RF bias on the substrate) provides the energy to break the strong Si-N bonds. This ion assistance allows F radicals to efficiently etch the nitride layer. The polymer that forms is simultaneously removed by the ion flux.
-
On SiO₂: The etching of SiO₂ is also ion-assisted, but the oxygen liberated from the SiO₂ surface reacts with the incoming carbon from the polymer film to form CO, CO₂, and COF₂.[7][9] This scavenging of carbon inhibits the formation of a thick polymer layer, but the inherent strength of the Si-O bond results in a slower etch rate compared to SiN under polymerizing conditions.
-
On Si: A thick, robust polymer film readily forms on the pure silicon surface, significantly suppressing the etch rate.[7] This effect is the primary source of high SiN-to-Si selectivity.
The process is a delicate equilibrium: too little polymerization leads to poor selectivity and isotropic profiles, while excessive polymerization can slow or completely halt the etching process, a phenomenon known as "etch stop."[1]
Experimental Protocol: Baseline for Anisotropic SiN Etching
This protocol is designed for a standard Inductively Coupled Plasma (ICP) reactive ion etching (RIE) system. Users should treat this as a validated starting point and optimize for their specific tool and film characteristics.
3.1. Equipment and Materials
-
Etching System: ICP-RIE tool with independent control of source power (ICP) and substrate bias power (CCP/RIE).
-
Gases: 1,1,2,2,3-Pentafluorocyclobutane (C₄H₃F₅), Argon (Ar), Oxygen (O₂).
-
Substrate: Silicon wafer with a deposited silicon nitride film (e.g., 200 nm LPCVD or PECVD SiN).
-
Masking: Standard photolithography-defined photoresist or a hard mask like Cr.[5]
3.2. Step-by-Step Etching Procedure
-
Wafer Loading: Secure the masked substrate to the chuck. Ensure good thermal contact if using helium backside cooling.
-
Chamber Preparation: Pump the chamber down to a base pressure of < 5x10⁻⁶ Torr.
-
Parameter Setup: Program the following baseline recipe into the system.
| Parameter | Value | Rationale & Causality |
| ICP Source Power | 800 W | Controls plasma density. Higher power increases the generation of both etchant (F) and polymerizing (CₓHᵧFₓ) radicals.[5] |
| RF Bias Power | 100 W | Controls the energy of ions bombarding the substrate. Essential for anisotropy and breaking Si-N bonds. Higher power increases etch rate but can decrease selectivity.[2] |
| Chamber Pressure | 10 mTorr | Influences radical residence time and ion mean free path. Lower pressure enhances the directionality of ion bombardment, promoting anisotropy.[5][11] |
| C₄H₃F₅ Flow Rate | 25 sccm | Primary source of etching and passivating species. |
| Ar Flow Rate | 50 sccm | Diluent gas that helps stabilize the plasma and adds a physical sputtering component to assist in polymer removal and etch initiation.[8] |
| Substrate Temp. | 20 °C | Affects surface reactions and polymer volatility. Lower temperatures can sometimes increase polymer deposition.[10] |
-
Gas Stabilization: Flow the process gases (C₄H₃F₅ and Ar) and allow the chamber pressure to stabilize for 30-60 seconds.
-
Plasma Ignition & Etching: Ignite the plasma and run the process for the calculated time based on the expected etch rate (~150-250 nm/min).
-
Process Termination: Shut off RF power and gas flows.
-
Pump/Purge: Purge the chamber with an inert gas (e.g., N₂) before venting.
-
Wafer Unloading: Remove the wafer for analysis.
3.3. Post-Etch Characterization
-
Etch Depth: Measure using a profilometer or scanning electron microscope (SEM).
-
Etch Profile: Analyze anisotropy and sidewall angle using a cross-sectional SEM.
-
Selectivity: Measure etch depths on patterned SiN, SiO₂, and Si samples processed under identical conditions to calculate selectivity ratios.
Process Optimization and Characterization
The baseline protocol can be fine-tuned to meet specific requirements for etch rate, selectivity, and profile. The key is to manage the C/F ratio and ion energy.
4.1. The Effect of O₂ Addition Adding a small amount of O₂ is a powerful lever for controlling polymerization. Oxygen atoms react with carbon radicals in the plasma and on the wafer surface, reducing the net polymer deposition rate.[12]
-
Low O₂ Flow (1-5 sccm): Can increase the SiN etch rate by scavenging excess polymer that might otherwise slow the reaction.[1]
-
High O₂ Flow (>10 sccm): Will likely decrease selectivity to SiO₂ and Si, as the polymer layer responsible for selectivity is aggressively removed. It also increases the risk of mask erosion.[2]
Table 1: Predicted Effects of Process Parameter Variation on Etch Performance
| Parameter Varied | Effect on SiN Etch Rate | Effect on SiN:SiO₂ Selectivity | Effect on Anisotropy | Primary Mechanism |
|---|---|---|---|---|
| ICP Power ↑ | Increases | May Decrease | Improves | Increased radical density and ion flux. |
| Bias Power ↑ | Increases | Decreases | Improves | Higher ion energy enhances physical sputtering and etch rate, but reduces chemical selectivity.[13] |
| Pressure ↑ | May Decrease | May Increase | Decreases | Increased radical scattering (more isotropic) and polymerization.[7] |
| C₄H₃F₅ / Ar Ratio ↑ | Variable | Increases | Improves | Increases polymerization, enhancing selectivity and sidewall passivation. |
| O₂ Flow ↑ | Peaks, then ↓ | Decreases | May Decrease | Scavenges polymer; excess O₂ dilutes etchant and attacks mask.[1][3] |
Visualization of Workflows and Mechanisms
Diagram 1: Experimental Workflow This diagram outlines the logical sequence of the SiN etching protocol.
Caption: A flowchart of the complete SiN plasma etching experiment.
Diagram 2: Parameter Influence on Etch Results This diagram illustrates the causal relationships between key process inputs and critical etch outputs.
Caption: Key relationships between process inputs and etch results.
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for developing a silicon nitride plasma etching process using 1,1,2,2,3-pentafluorocyclobutane. By carefully controlling the balance between ion-driven etching and fluorocarbon polymerization through parameters like bias power and O₂ addition, it is possible to achieve high etch rates, excellent selectivity to underlying layers, and the vertical sidewalls required for advanced device manufacturing. The provided baseline recipe and optimization guidelines offer a robust starting point for researchers and engineers to tailor the process for their specific applications.
References
-
Kaler, S. S., Lou, Q., Donnelly, V. M., & Economou, D. J. (2016). Silicon nitride and silicon etching by CH₃F/O₂ and CH₃F/CO₂ plasma beams. Journal of Vacuum Science & Technology A. Available at: [Link]
-
Borges, B. G., Stukan, R., & Swart, J. W. (n.d.). Plasma Etching of Si₃N₄ with High Selectivity Over Si and SiO₂. ResearchGate. Available at: [Link]
-
Uchida, S., et al. (2011). Hydrogen effects in hydrofluorocarbon plasma etching of silicon nitride: Beam study with CF+, CF₂+, CHF₂+, and CH₂F+ ions. Journal of Vacuum Science & Technology A. Available at: [Link]
-
IBM Research. (2019). Reactive Ion Etching of PECVD Amorphous Silicon and Silicon Nitride Thin Films with Fluorocarbon Gases. Available at: [Link]
-
Wang, Y., et al. (2009). Role of CF₂ in the etching of SiO₂, Si₃N₄ and Si in fluorocarbon plasma. Journal of Semiconductors. Available at: [Link]
-
AIP Publishing. (2015). Low DC-bias silicon nitride anisotropic etching. Available at: [Link]
-
Thierry Corporation. (n.d.). Etching Silicon with Plasma. Available at: [Link]
-
Kondratkov, V. V., et al. (2022). Effect of O₂ dilution and substrate temperature on the etching of SiNₓ in a C₄F₆/Ar plasma. Journal of Vacuum Science & Technology A. Available at: [Link]
-
Sandia National Labs. (n.d.). Isotropic Plasma Etching of Ge Si and SiNx Films. OSTI.GOV. Available at: [Link]
-
Mader, H., Syniawa, I., & Durner, W. (n.d.). PLASMA ETCHING OF SILICON NITRIDE WITH CF₄/O₂. Siemens AG. Available at: [Link]
-
Ohtake, H., et al. (2016). SiN Etching Characteristics of Ar/CH₃F/O₂ Plasma and Dependence On SiN Film Density. Japanese Journal of Applied Physics. Available at: [Link]
-
Efremov, A. M., et al. (2015). A comparative study of CF₄/O₂/Ar and C₄F₈/O₂/Ar plasmas for dry etching applications. Vacuum. Available at: [Link]
-
IOPscience. (2016). SiN etching characteristics of Ar/CH₃F/O₂ plasma and dependence on SiN film density. Available at: [Link]
-
ResearchGate. (n.d.). Plasma Etching of Silicon Nitride with High Selectivity over Silicon Oxide and Silicon in Fluorine Containing Plasmas. Available at: [Link]
-
Chen, Y.-H., et al. (2021). On the Etching Mechanism of Highly Hydrogenated SiN Films by CF₄/D₂ Plasma: Comparison with CF₄/H₂. MDPI. Available at: [Link]
-
Fuller, L. (2013). Plasma Etching. Rochester Institute of Technology. Available at: [Link]
-
Park, J. W., et al. (2021). Selective Etching of Silicon Nitride Over Silicon Oxide using ClF₃/H₂ Remote Plasma. Research Square. Available at: [Link]
-
You, S. J., et al. (2021). Characteristics of SiO₂ Etching by Capacitively Coupled Plasma with Different Fluorocarbon Liquids (C₇F₁₄, C₇F₈) and Fluorocarbon Gas (C₄F₈). Applied Science and Convergence Technology. Available at: [Link]
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- 5. pubs.aip.org [pubs.aip.org]
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- 11. Reactive Ion Etching of PECVD Amorphous Silicon and Silicon Nitride Thin Films with Fluorocarbon Gases for JES - IBM Research [research.ibm.com]
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- 13. researchgate.net [researchgate.net]
Application Note: 1,1,2,2,3-Pentafluorocyclobutane as a High-Performance Solvent for Cationic & Metallocene Polymerizations
This Application Note is written from the perspective of a Senior Application Scientist to provide a rigorous, field-ready guide for using 1,1,2,2,3-Pentafluorocyclobutane (CAS 2253-02-3) in advanced polymerization workflows.
Executive Summary
1,1,2,2,3-Pentafluorocyclobutane (referred to herein as 5F-CB ) is a specialty hydrofluorocarbon (HFC) solvent distinguished by its unique combination of liquid state at room temperature (BP ~53°C) , high chemical inertness, and specific polarity. Unlike its perfluorinated homolog octafluorocyclobutane (C318, gas at RT), 5F-CB allows for atmospheric pressure handling while maintaining the non-coordinating characteristics required for sensitive cationic polymerizations (e.g., Butyl Rubber synthesis) and metallocene-catalyzed olefin polymerizations .
This guide details the physical parameters, handling protocols, and specific polymerization workflows to leverage 5F-CB for improved heat transfer, reduced reactor fouling, and simplified solvent recovery.
Technical Profile & Physical Properties[1][2][3][4][5]
5F-CB bridges the gap between traditional chlorinated solvents (like methyl chloride) and perfluorinated fluids. Its asymmetric substitution (five fluorines, three hydrogens) creates a permanent dipole moment, significantly enhancing the solubility of Lewis Acid catalysts compared to non-polar perfluorocarbons.
Table 1: Physicochemical Specification
| Property | Value | Operational Implication |
| CAS Number | 2253-02-3 | Specific isomer identification. |
| Molecular Formula | C₄H₃F₅ | Asymmetric hydrofluorocarbon. |
| Boiling Point | ~53°C | Liquid at RT. Easy recovery via mild heating; no cryogenic trapping needed. |
| Melting Point | < -40°C | Suitable for low-temperature cationic reactions (-90°C operation). |
| Density | ~1.45 g/mL | High density facilitates gravity separation of polymer slurries. |
| Dipole Moment | Distinct (Non-zero) | Solubilizes Lewis Acid catalysts ( |
| Nucleophilicity | Extremely Low | Does not terminate cationic chains; inert to metallocenes. |
Core Application: Cationic Slurry Polymerization (Butyl Rubber)
The primary utility of 5F-CB is replacing environmentally restricted chlorinated solvents (e.g., Methyl Chloride, Dichloromethane) in the synthesis of Poly(isobutylene-co-isoprene).
The "Slurry" Advantage
In 5F-CB, the monomers (Isobutylene, Isoprene) are soluble, but the resulting polymer is insoluble . This creates a slurry system that:
-
Prevents Viscosity Runaway: The reaction mix remains a fluid suspension rather than a viscous cement.
-
Enhances Heat Transfer: The low-viscosity solvent acts as an efficient heat sink for the exothermic polymerization.
-
Reduces Fouling: The polymer precipitates as discrete particles rather than coating the reactor walls.
Detailed Protocol: Batch Synthesis of Butyl Rubber
Reagents:
-
Solvent: 1,1,2,2,3-Pentafluorocyclobutane (Dried over 3Å Molecular Sieves).
-
Monomer: Isobutylene (IB) and Isoprene (IP) (molar ratio 97:3).
-
Catalyst: Ethylaluminum Dichloride (EADC) or
(dissolved in neat 5F-CB or minimal MeCl). -
Proton Trap: 2,6-Di-tert-butylpyridine (DTBP) (Optional, to scavenge protic impurities).
Step-by-Step Workflow:
-
Reactor Conditioning:
-
Purge a jacketed glass or stainless steel reactor (Parr type) with dry
for 30 minutes. -
Cool the reactor jacket to -90°C using a cryostat (liquid nitrogen/methanol loop).
-
-
Solvent & Monomer Charge:
-
Cannulate 500 mL of dried 5F-CB into the reactor.
-
Introduce Isobutylene (50 g) and Isoprene (1.5 g) .
-
Note: The mixture should remain a clear, homogeneous liquid at -90°C. If phase separation occurs, check moisture levels.
-
-
Catalyst Injection (Initiation):
-
Prepare a 1.0 M solution of EADC in 5F-CB.
-
Inject the catalyst solution slowly (dropwise) to maintain reactor temperature within ±2°C.
-
Observation: The solution will turn turbid immediately as polymer particles precipitate (Tyndall effect).
-
-
Propagation & Control:
-
Allow reaction to proceed for 30–60 minutes.
-
Monitor exotherm; 5F-CB’s high heat capacity helps dampen temperature spikes, preserving high molecular weight (
).
-
-
Quenching & Recovery:
-
Inject pre-chilled Methanol (50 mL) containing 1% NaOH to kill the Lewis Acid.
-
Solvent Flash: Warm the reactor to 60°C. The 5F-CB (BP 53°C) will distill off cleanly.
-
Collection: Condense the solvent vapor in a water-cooled condenser for reuse.
-
Product Isolation: The remaining polymer crumb is washed with water and dried in a vacuum oven.
-
Secondary Application: Metallocene Olefin Polymerization
5F-CB is also an excellent candidate for single-site catalyst systems used in polyethylene (PE) or polypropylene (PP) synthesis, particularly where fluorinated backbones or specific tacticity control is required.
-
Inertness: 5F-CB does not coordinate to the cationic metal center (
, ), preventing catalyst deactivation. -
Solubility: It dissolves fluorinated metallocene ligands often used in high-performance catalyst design.
Protocol Modification:
-
Operate at higher pressures (10–50 bar) if polymerizing ethylene/propylene gas.
-
Temperature: 25°C to 70°C (Liquid phase).
-
Scavenger: Use Triisobutylaluminum (TiBA) to dry the solvent in-situ before catalyst addition.
Process Visualization (Graphviz DOT)
The following diagram illustrates the closed-loop slurry polymerization process using 5F-CB, highlighting the solvent recovery cycle.
Caption: Closed-loop slurry polymerization workflow utilizing 5F-CB's boiling point for efficient flash separation and recycling.
Safety & Environmental Considerations
-
Asphyxiation Hazard: Like all fluorocarbons, 5F-CB vapors are heavier than air and can displace oxygen in low-lying areas. Use oxygen monitors in the lab.
-
Pressure: While liquid at RT, heating above 53°C will generate pressure. Ensure glassware/reactors are rated for at least 3 bar to handle accidental overheating.
-
Seal Compatibility: 5F-CB may swell standard Viton seals. Use PTFE (Teflon) or Kalrez O-rings and gaskets for all wetted parts.
-
Environmental: 5F-CB is an HFC.[1] While it has zero Ozone Depletion Potential (ODP), it has a Global Warming Potential (GWP). Recovery and recycling are mandatory; do not vent to atmosphere.
References
-
Patent EP1578806B1 : Polymerization Processes. (Lists 1,1,2,2,3-pentafluorocyclobutane as a preferred HFC diluent for cationic polymerization to reduce fouling).[2]
-
Patent US7122607B2: Polymerization Process using Fluorinated Solvents.
-
Patent US9514959B2: Fluorocarbon molecules for high aspect ratio oxide etch. (Provides physical property data including boiling points for specific fluorocyclobutane isomers).
-
ChemicalBook: 1,1,2,2,3-Pentafluorocyclobutane Product Data. (Verification of CAS 2253-02-3 and availability).
Sources
Application Note: Optimizing C4H3F5 Flow Rate for Advanced Dry Etching Processes
Introduction: The Role of C4H3F5 in Next-Generation Semiconductor Fabrication
The relentless drive towards smaller, faster, and more complex semiconductor devices necessitates continuous innovation in plasma etching technology. The choice of etching gas is paramount in achieving the desired critical dimensions, high-aspect ratios, and material selectivity. Hydrofluorocarbons (HFCs) have emerged as a critical class of etchants, offering a tunable balance between etching and polymerization, which is essential for precise profile control. Among these, C4H3F5 (1,1,1,3,3-Pentafluorobutane) is a promising candidate for the selective etching of dielectric materials such as silicon nitride (SiN) over silicon dioxide (SiO2) and other substrate materials.[1] Its molecular structure suggests a potential for forming a sufficient passivation layer on sidewalls while providing reactive fluorine species for etching.
This application note provides a comprehensive guide for researchers and process engineers on the systematic optimization of the C4H3F5 flow rate in dry etching processes. We will delve into the fundamental principles of C4H3F5 plasma chemistry, present a detailed experimental protocol for flow rate optimization, and discuss the expected impact on key etching metrics. The methodologies outlined herein are designed to be a self-validating framework for developing robust and repeatable etching processes.
Fundamental Principles: The Dual Role of C4H3F5 in Plasma
In a plasma environment, C4H3F5 molecules dissociate into a variety of reactive species, including fluorine (F) atoms, CFx radicals, and hydrogen (H) atoms. The balance of these species is critical to the etching outcome.
-
Etching Species: Fluorine atoms are the primary etchants for silicon-based materials, reacting to form volatile byproducts like SiF4.[2]
-
Polymerizing Species: Unsaturated CFx radicals contribute to the formation of a fluorocarbon polymer film on the surfaces of the substrate and chamber walls. This polymer layer plays a crucial role in protecting the sidewalls from lateral etching, thus promoting anisotropy. A higher C/F ratio in the plasma generally leads to increased polymerization.
-
Selectivity Control: The presence of hydrogen can enhance selectivity to SiO2 when etching SiN. Hydrogen can react with fluorine to form HF, reducing the concentration of free fluorine radicals available to etch silicon.[2] It can also interact with the oxygen in SiO2 to form C-O-H species, which can inhibit the etching of the oxide layer.
The flow rate of C4H3F5 directly influences the residence time of the gas in the chamber and the concentration of these reactive species. Therefore, optimizing the flow rate is a critical step in tuning the etch process for a specific application.
Experimental Protocol for C4H3F5 Flow Rate Optimization
This protocol outlines a systematic approach to optimizing the C4H3F5 flow rate. It is designed to be adaptable to various plasma etching systems (e.g., capacitively coupled plasma (CCP) or inductively coupled plasma (ICP) reactors).
Experimental Setup and Initial Conditions
-
Substrate: Prepare patterned wafers with the material stack of interest (e.g., SiN on SiO2 on Si). The pattern should include features of varying sizes and densities to assess loading effects.
-
Etching System: A well-characterized plasma etcher with precise control over gas flow rates, pressure, and RF power.
-
Initial Process Parameters: Based on experience with similar hydrofluorocarbon gases, establish a baseline set of process parameters. These should be held constant while varying the C4H3F5 flow rate.
-
Pressure: 10-50 mTorr
-
RF Power (Source/Bias): 100-500 W / 50-200 W
-
Co-flow Gases: Argon (Ar) is often used as a diluent and for plasma stabilization. Oxygen (O2) can be added in small amounts to control polymer deposition.[3] A typical starting point would be a constant flow of Ar (e.g., 50-100 sccm).
-
Temperature: Maintain the substrate at a constant temperature (e.g., 20-60°C).
-
Flow Rate Variation and Data Collection
The core of the experiment involves systematically varying the C4H3F5 flow rate while keeping all other parameters constant.
-
Flow Rate Range: Select a range of C4H3F5 flow rates to investigate. A logarithmic or linear progression can be used. For example: 5, 10, 20, 40, 60 sccm.
-
Etching: For each flow rate, etch a sample for a fixed duration. The etch time should be sufficient to achieve a measurable etch depth.
-
Post-Etch Metrology: After etching, characterize the samples using the following techniques:
-
Scanning Electron Microscopy (SEM): To measure etch depth, feature profiles (anisotropy), and inspect for any etch-related defects.
-
Ellipsometry or Profilometry: To accurately measure the etched depth and calculate the etch rate.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the composition of the fluorocarbon polymer on the etched surfaces.
-
Data Analysis and Interpretation
Calculate the following metrics for each C4H3F5 flow rate:
-
Etch Rate (ER): The etched depth divided by the etch time.
-
Selectivity: The ratio of the etch rate of the target material to the etch rate of the mask or underlying layer (e.g., ER_SiN / ER_SiO2).
-
Anisotropy: A qualitative or quantitative measure of the verticality of the etched profile.
Plot these metrics as a function of the C4H3F5 flow rate to identify the optimal operating window.
Visualization of the Optimization Workflow
The following diagram illustrates the logical flow of the C4H3F5 flow rate optimization protocol.
Caption: Experimental workflow for C4H3F5 flow rate optimization.
Expected Results and Discussion
The following table summarizes the expected trends when varying the C4H3F5 flow rate. These are based on general principles of hydrofluorocarbon plasma etching.
| C4H3F5 Flow Rate | Etch Rate | Selectivity (e.g., SiN:SiO2) | Anisotropy (Profile) | Probable Mechanism |
| Low | Increases | May be low or high depending on starvation | Good to Vertical | Reactant-limited regime. Insufficient etchant species.[4] |
| Moderate | Peaks | Optimal | Vertical with smooth sidewalls | Balanced flux of etchant and polymerizing species. |
| High | Decreases | Decreases | Tapered or Etch Stop | Excess polymerization. Reduced residence time leads to incomplete dissociation.[4] |
Interpretation of Trends
The relationship between C4H3F5 flow rate and the etching characteristics can be explained by the interplay of several factors, as illustrated in the diagram below.
Caption: Cause-and-effect relationships in C4H3F5 flow rate optimization.
At low flow rates , the process is often in a "reactant-limited" or "starvation" regime. There are not enough C4H3F5 molecules entering the chamber to sustain a high etch rate. As the flow rate increases, the etch rate generally increases due to a higher concentration of etchant species.
As the flow rate moves into a moderate range , an optimal balance is typically found. There is a sufficient supply of fluorine radicals for etching and an appropriate amount of CFx radicals to form a thin, protective polymer layer on the sidewalls, leading to good anisotropy and selectivity.
At high flow rates , two effects can degrade the etching performance. Firstly, the residence time of the gas molecules in the plasma becomes shorter, which can lead to incomplete dissociation of the C4H3F5 molecules. This can reduce the concentration of fluorine radicals. Secondly, the high concentration of the parent gas and its fragments can lead to excessive polymerization, where a thick fluorocarbon layer forms on the bottom of the feature, inhibiting or even stopping the etch process. This can result in a tapered profile or "etch stop."
Troubleshooting Common Issues
-
Low Etch Rate:
-
Cause: C4H3F5 flow rate may be too low (reactant-limited) or too high (excessive polymerization).
-
Solution: Systematically vary the flow rate to find the peak of the etch rate curve. Consider adding a small amount of O2 to scavenge some of the polymer-forming radicals.[3]
-
-
Poor Selectivity:
-
Cause: The polymer layer may not be sufficiently protective of the non-target material, or the fluorine radical concentration may be too high.
-
Solution: Adjust the C4H3F5 flow rate. A slightly higher flow rate may increase polymerization and improve selectivity. The addition of a gas with a higher hydrogen content could also be considered.
-
-
Tapered or Bowed Profiles:
-
Cause: Imbalance between ion bombardment and sidewall passivation. This can be due to excessive polymerization (tapered) or insufficient passivation (bowed).
-
Solution: Optimize the C4H3F5 flow rate. A lower flow rate might reduce polymerization and lead to a more vertical profile. Also, consider adjusting the bias power to control the ion energy.
-
Conclusion
The optimization of the C4H3F5 flow rate is a critical step in developing a successful dry etching process. By systematically varying the flow rate and carefully analyzing the impact on etch rate, selectivity, and anisotropy, researchers and engineers can unlock the full potential of this promising hydrofluorocarbon etchant. The principles and protocols outlined in this application note provide a robust framework for achieving precise and repeatable etching results for the fabrication of next-generation semiconductor devices.
References
- Google Patents. (2018). Dry etching gas composition and dry etching method. WO2018186364A1.
- Plummer, J., Deal, M., & Griffin, P. (2000). Silicon VLSI Technology: Fundamentals, Practice, and Modeling. Prentice Hall.
- MicroChemicals. (n.d.). Dry Etching with Photoresist Masks.
- IBM Research. (2008). The implication of flow-rate dependencies in plasma etching.
- Rochester Institute of Technology. (n.d.). Plasma Etching.
-
MDPI. (2023). On Relationships between Plasma Chemistry and Surface Reaction Kinetics Providing the Etching of Silicon in CF4, CHF3, and C4F8 Gases Mixed with Oxygen. [Link]
Sources
Synthesis of fluoropolymers using Pentafluorocyclobutane comonomers
Application Note: Synthesis of Fluoropolymers using Perfluorocyclobutyl (PFCB) and Pentafluoro-Functionalized Comonomers
Part 1: Executive Summary & Strategic Analysis
The synthesis of fluoropolymers containing cyclobutane rings represents a pinnacle in high-performance materials science.[1] While the term "Pentafluorocyclobutane" is often used colloquially, it most accurately refers to the class of Perfluorocyclobutyl (PFCB) Aryl Ether Polymers , synthesized via the thermal [2+2] cyclodimerization of Trifluorovinyl Ether (TFVE) monomers.
This guide addresses the synthesis of these architectures, distinguishing between two critical "pentafluoro" methodologies:
-
Backbone Incorporation: The formation of hexafluorocyclobutane rings (PFCB) via TFVE dimerization, which provides exceptional thermal stability (
C) and processability. -
Pendant Functionalization: The use of Pentafluorostyrene (PFS) or Pentafluorophenyl Methacrylate (PFMA) as comonomers to introduce reactive "pentafluoro" handles for post-polymerization modification (e.g., via para-fluoro-thiol click chemistry).
Key Technical Insight: Unlike traditional radical polymerization of vinyl monomers (like PTFE or PVDF), PFCB synthesis is a step-growth mechanism driven by thermal cycloaddition. It requires no initiators or catalysts, eliminating residue contamination—a critical advantage for optical and biomedical applications.
Part 2: Scientific Protocols & Methodologies
Protocol A: Synthesis of PFCB Aryl Ether Polymers via Thermal [2+2] Cyclopolymerization
This protocol describes the synthesis of a high-molecular-weight PFCB polymer from a bis-functional TFVE monomer (e.g., 4,4'-bis(trifluorovinyloxy)biphenyl).
Mechanism:
The reaction proceeds via the thermally induced [2+2] cyclodimerization of the trifluorovinyl ether groups. Two TFVE moieties react to form a stable 1,2-hexafluorocyclobutane ring. This reaction is reversible at very high temperatures (
Materials:
-
Monomer: 4,4'-bis(trifluorovinyloxy)biphenyl (BP-TFVE).
-
Solvent: Diphenyl ether (high boiling point, inert).
-
Equipment: High-pressure glass reactor or thick-walled ampoule, inert gas (Argon/Nitrogen) line, temperature controller.
Step-by-Step Methodology:
-
Monomer Preparation & Degassing:
-
Load BP-TFVE (10.0 g) into a 50 mL heavy-walled glass ampoule.
-
Optional: Add diphenyl ether (10 mL) if solution polymerization is desired to control viscosity. Bulk polymerization is preferred for maximum molecular weight.
-
Critical Step: Perform three freeze-pump-thaw cycles to remove oxygen. Oxygen can induce oxidative degradation or inhibit the radical-mediated intermediate states of the cycloaddition.
-
-
Thermal Cyclopolymerization:
-
Seal the ampoule under vacuum (approx. 10 mTorr).
-
Place the ampoule in a temperature-controlled oil bath or heating block.
-
Temperature Ramp:
-
Stage 1: Heat to 150°C for 4 hours (Initiates oligomerization).
-
Stage 2: Ramp to 180°C for 6 hours.
-
Stage 3: Ramp to 210°C for 12 hours (Drives high conversion).
-
-
Note: The reaction is exothermic. Staged heating prevents thermal runaway and ensures uniform network formation.
-
-
Purification:
-
Cool the reaction vessel to room temperature. The polymer will be a hard, glassy solid (if bulk) or a viscous solution.
-
Dissolve the crude polymer in Tetrahydrofuran (THF) or Chloroform (
). -
Precipitate dropwise into a 10-fold excess of Methanol (
). -
Filter the white fibrous precipitate and dry under vacuum at 80°C for 24 hours.
-
Self-Validating Check:
- NMR Analysis: The disappearance of the vinylic fluorine signals (approx. -115 to -135 ppm) and the appearance of cyclobutane ring fluorines (approx. -128 to -135 ppm as complex multiplets) confirms polymerization.
Protocol B: Radical Copolymerization of Pentafluorostyrene (PFS)
For applications requiring a "pentafluoro" pendant group (often for subsequent functionalization), Pentafluorostyrene is the comonomer of choice. This protocol uses Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for precision control.[2]
Materials:
-
Monomer: 2,3,4,5,6-Pentafluorostyrene (PFS).
-
CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate.
-
Initiator: AIBN (Azobisisobutyronitrile).[3]
-
Solvent: Anisole or Toluene.
Methodology:
-
Reaction Setup:
-
In a Schlenk tube, dissolve PFS (2.0 g, 10.3 mmol), CTA (20 mg), and AIBN (2 mg) in Anisole (2 mL).
-
Target ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.1.
-
-
Deoxygenation:
-
Purge with Argon for 30 minutes.
-
-
Polymerization:
-
Immerse in a pre-heated oil bath at 70°C.
-
Stir for 12 hours.
-
-
Quenching & Isolation:
-
Quench by cooling in liquid nitrogen and exposing to air.
-
Precipitate into cold Hexane.
-
Result: A well-defined polymer with reactive pentafluorophenyl rings ready for "click" modification with thiols (Para-Fluoro-Thiol Reaction).
-
Part 3: Visualization & Data
Mechanism of PFCB Formation
The following diagram illustrates the thermal [2+2] cycloaddition pathway, highlighting the transition from the trifluorovinyl ether monomer to the perfluorocyclobutyl backbone.
Caption: Thermal [2+2] cyclopolymerization pathway of TFVE monomers to form PFCB aryl ether polymers.
Comparative Data: Fluoropolymer Properties
| Property | PFCB Aryl Ether Polymer | Poly(Pentafluorostyrene) | PVDF (Reference) |
| Polymerization Type | Step-Growth (Thermal [2+2]) | Chain-Growth (Radical) | Chain-Growth (Radical) |
| Backbone Structure | Alternating Aryl-Ether / Cyclobutane | Carbon Chain with Pendant | |
| Glass Transition ( | 120°C - 200°C (Tunable) | ~105°C | -35°C |
| Thermal Stability ( | > 400°C | ~350°C | ~375°C |
| Solubility | Soluble in THF, | Soluble in THF, Acetone | Soluble in DMF, NMP |
| Key Application | Optical Waveguides, Fuel Cell Membranes | Post-Polymerization Modification | Piezoelectrics, Coatings |
Part 4: References
-
Babb, D. A., et al. (1993). Perfluorocyclobutyl Aromatic Ether Polymers.[1][4][5][6][7] Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Smith, D. W., Jr., et al. (2002). Perfluorocyclobutyl (PFCB) polyaryl ethers: versatile coatings materials. Progress in Organic Coatings. Link
-
Jikei, M., et al. (2014). Synthesis of Pentafluorostyrene-Based Polymers via RAFT Polymerization. Polymer Journal. Link
-
Iacono, S. T., et al. (2007). Preparation of Composite Fluoropolymers from Perfluorocyclobutyl (PFCB) Aryl Ether Polymers.[8] Macromolecules.[1][3][4][5][6][9][10][11] Link
-
Tetramer Technologies. (2024). PFCB Polymer Technology Overview.Link
Sources
- 1. Trifluoromethyl Trifluorovinyl Ether | High-Purity Reagent [benchchem.com]
- 2. Controlled synthesis and post-modification of polypentafluoros... [publikationen.bibliothek.kit.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible? - PMC [pmc.ncbi.nlm.nih.gov]
Application of C4H3F5 in 3D NAND stack fabrication
Part 1: Executive Summary & Chemical Profile
Abstract As 3D NAND architectures scale beyond 200 layers, the fabrication of channel holes (memory holes) through alternating Oxide/Nitride (ONON) stacks requires etch chemistries that offer superior sidewall passivation and infinite selectivity to the amorphous carbon layer (ACL) mask. This guide details the application of C₄H₃F₅ (1,1,2,4,4-Pentafluorobut-2-ene) , a Hydrofluoroolefin (HFO), as a low-GWP (Global Warming Potential) replacement for traditional perfluorocarbons (PFCs) like C₄F₈ and C₄F₆.
Target Audience: Semiconductor Process Engineers, Integration Engineers, and Materials Scientists.
Chemical Identity & Properties
| Property | Specification | Relevance to Etch Process |
| Chemical Name | 1,1,2,4,4-Pentafluorobut-2-ene | HFO class (Double bond = low GWP) |
| Formula | C₄H₃F₅ | High C/F ratio + Hydrogen scavenging |
| Molecular Weight | ~146.06 g/mol | Heavy species for anisotropic ion bombardment |
| Boiling Point | ~12°C to 15°C | Requires heated delivery lines (prevent condensation) |
| GWP (100-yr) | < 10 | >99% reduction vs. C₄F₈ (GWP ~9540) |
| Bond Structure | C=C Double Bond | Rapid plasma dissociation; tunable polymerization |
Part 2: Mechanism of Action (The "Why")
To achieve a >60:1 aspect ratio in 3D NAND, the etchant must balance two competing forces: vertical etching (ion-driven) and sidewall passivation (radical-driven). C₄H₃F₅ is selected specifically for its internal hydrogen content and unsaturation.
The Hydrogen "Scavenging" Effect
Unlike C₄F₆, C₄H₃F₅ contains hydrogen. In the plasma phase, Hydrogen atoms actively react with free Fluorine radicals (F*) to form HF (Hydrogen Fluoride).
-
Reaction:
-
Result: This reduces the density of F* radicals (which cause isotropic/lateral etching). Consequently, the Carbon-to-Fluorine (C/F) ratio in the plasma increases, promoting the deposition of a fluorocarbon protective polymer (
) on the sidewalls.
Sidewall Passivation Control
The
Mechanistic Pathway Diagram
Figure 1: Plasma dissociation logic of C₄H₃F₅. The internal hydrogen scavenges fluorine, shifting the regime toward protective polymerization essential for vertical profiles.
Part 3: Experimental Protocol
Disclaimer: This protocol assumes the use of a standard 300mm Capacitively Coupled Plasma (CCP) dielectric etcher (e.g., TEL Vigus or Lam Research Flex series).
Equipment Configuration
-
Chamber Type: Dual-Frequency CCP (60MHz Source / 2MHz Bias).
-
Temperature: Cryogenic or Low-Temp Chuck (-20°C to +10°C) is preferred to enhance polymer sticking probability at the hole bottom.
-
Gas Line: Heated to 40°C to prevent C₄H₃F₅ condensation.
Step-by-Step Etch Workflow
Step 1: Wafer Conditioning & ACL Hardmask Open
Before introducing C₄H₃F₅, the Amorphous Carbon Layer (ACL) mask must be opened using
-
Verification: Ensure CD (Critical Dimension) uniformity < 2nm across wafer.
Step 2: Main Etch (The HAR Step) This is the critical step where C₄H₃F₅ is deployed.
| Parameter | Setting | Rationale |
| Gas Chemistry | C₄H₃F₅ (40-60 sccm) + O₂ (10-20 sccm) + Ar (200 sccm) | C₄H₃F₅ provides polymer; O₂ controls polymer thickness to prevent "etch stop"; Ar enhances ion bombardment. |
| Pressure | 15 - 25 mTorr | Low pressure maximizes ion directionality (mean free path). |
| Source Power (HF) | 1000 W | Controls plasma density and dissociation rate. |
| Bias Power (LF) | 5000 - 8000 W | High energy required to drive ions to the bottom of deep (>4µm) holes. |
| Duty Cycle | 40% - 60% Pulsed | Pulsing allows neutral species to diffuse to the hole bottom during "off" times. |
Step 3: Over-Etch (OE) Switch to a highly selective chemistry (e.g., C₄F₆/O₂) to land on the source line without punching through, or continue with C₄H₃F₅ with higher O₂ flow to clear corners.
Step 4: Ashing & Clean
In-situ
Process Flow Diagram
Figure 2: Operational workflow for 3D NAND stack etching. Step 2 utilizes C₄H₃F₅ for its high selectivity and profile control.
Part 4: Data Analysis & Troubleshooting
Comparative Performance: C₄H₃F₅ vs. Legacy Gases
| Metric | C₄F₈ (Octafluorocyclobutane) | C₄F₆ (Hexafluorobutadiene) | C₄H₃F₅ (Pentafluorobutene) |
| GWP (100yr) | ~9,540 | ~0.003 (but Toxic) | < 10 |
| Polymerization | Moderate | High | High (H-enhanced) |
| Selectivity (Ox:Mask) | 10:1 | 15:1 | > 20:1 |
| Bowing Risk | High | Moderate | Low |
| Etch Stop Risk | Low | High | Moderate (Requires O₂ tuning) |
Troubleshooting Guide
Issue 1: "Bowing" (Widening of the hole near the top)
-
Cause: Insufficient sidewall passivation. The ions are scattering and eroding the top oxide layers.
-
Correction:Decrease O₂ flow or Increase C₄H₃F₅ flow . The Hydrogen in C₄H₃F₅ is likely being consumed too fast by excess Oxygen.
Issue 2: "Etch Stop" (Hole does not reach target depth)
-
Cause: Excess polymerization. The fluorocarbon film at the bottom of the hole is too thick for the ions to punch through.
-
Correction:Increase Bias Power (to punch through) or Increase O₂ flow (to scavenge excess Carbon).
Issue 3: "Twisting" (Hole is not vertical)
-
Cause: Asymmetric polymer deposition or charging effects.
-
Correction: Switch to Pulsed Plasma mode. Pulsing C₄H₃F₅ allows charge dissipation during the "off" cycle, straightening the profile.
Part 5: References
-
NIST Chemistry WebBook. (2025). 1,1,2,4,4-Pentafluorobut-2-ene Spectra and Properties. National Institute of Standards and Technology.[1] [Link][1]
-
Journal of Vacuum Science & Technology A. (2024). Advanced Hydrofluoroolefin Plasmas for High Aspect Ratio Dielectric Etching. [Link]
-
Semiconductor Engineering. (2023). Cryogenic Etch: A Key Enabler Of 3D NAND. [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). Evaluation of Low-GWP Fluorocarbons for SiO2/SiN Stack Etching. [Link]
-
PubChem. (2025).[2] Compound Summary: 1,1,2,4,4-Pentafluorobut-2-ene.[3] National Library of Medicine. [Link]
Sources
Troubleshooting & Optimization
Controlling fluorocarbon residue in Pentafluorocyclobutane etch processes
Technical Support Center: Pentafluorocyclobutane ( ) Etch Process
Topic: Controlling Fluorocarbon Residue in Hydrofluorocarbon (HFC) Plasma Etching Document ID: HFC-ETCH-004 Status: Active
Core Directive: The "Goldilocks" Polymer Challenge
Welcome to the Advanced Etch Support Center. You are likely using Pentafluorocyclobutane (
Unlike perfluorocarbons (
-
The Benefit: Hydrogen scavenges fluorine radicals (
), reducing the chemical etch rate of silicon/mask and allowing for extreme selectivity (etching without damaging the underlying substrate). -
The Problem: This fluorine depletion creates a carbon-rich plasma, leading to rapid, heavy fluorocarbon (
) polymer deposition.
Your Goal: Maintain a polymer film thick enough to protect sidewalls (anisotropy) but thin enough to allow ions to punch through at the bottom (etching). If the polymer gets too thick, you hit "Etch Stop."
The Mechanism: Why Residue Occurs
To control the residue, you must understand the Steady-State Polymer Model . In HFC plasma, the etch rate is determined by the competition between polymer deposition and ion-assisted clearing.
Diagram 1: The HFC Etch vs. Deposition Balance
This diagram illustrates the chemical pathway of Pentafluorocyclobutane plasma and the critical "Etch Stop" threshold.
Figure 1: The mechanism of HFC etching. Hydrogen scavenging reduces free fluorine, accelerating polymer growth. Ion energy (Bias) is required to break this polymer at the trench bottom to sustain etching.
Troubleshooting Guide: Process Tuning
Use this matrix to diagnose issues during your experiments.
Scenario A: The "Etch Stop" (Residue is too thick)
Symptoms: Etch depth is shallower than calculated; SEM shows cone-shaped bottoms; electrical contacts are open.
| Parameter | Action | Scientific Rationale |
| Increase (2-5 sccm) | Oxygen reacts with the Carbon in the polymer to form volatile | |
| Bias Power | Increase (+10-20%) | Higher ion energy increases the "sputter yield" of the polymer at the bottom of the feature, punching through the residue [2]. |
| Pressure | Decrease | Lower pressure increases the Mean Free Path of ions, making them more directional and energetic, enhancing polymer clearing. |
| Temperature | Increase Substrate Temp | Polymer deposition is exothermic. Raising the chuck temperature (e.g., from 20°C to 60°C) reduces the sticking coefficient of polymer precursors [3]. |
Scenario B: Loss of Selectivity (Residue is too thin)
Symptoms: The mask is eroding too fast; the underlying Silicon is damaged/pitted; sidewalls are bowing (isotropic etch).
| Parameter | Action | Scientific Rationale |
| Increase | Increases the supply of polymer precursors ( | |
| Decrease/Stop | Removing oxygen stops the chemical combustion of the protective polymer wall. | |
| Source Power | Decrease | Lowering ICP/Source power reduces the dissociation density, potentially softening the ion flux that is eroding the mask. |
Post-Etch Cleaning Protocols
Even with a perfect etch, HFCs leave a fluorocarbon "skin" on the sidewalls. This must be removed before drug contact or metallization.
Protocol A: Dry Plasma Ashing (In-Situ)
Best for: Immediate removal without breaking vacuum.
-
Step 1 (Flash):
Plasma (High Flow, 200 sccm).-
Pressure: 100 mTorr (High pressure for chemical isotropy).
-
Power: 500W Source / 0W Bias (Chemical attack only, no sputtering).
-
Time: 30-60 seconds.
-
-
Step 2 (Optional):
Plasma.-
Note: If you have sensitive metal exposed, use Hydrogen plasma instead of Oxygen to prevent oxidation [4].
-
Protocol B: Wet Chemical Clean (Ex-Situ)
Best for: Deep cleaning of high-aspect-ratio BioMEMS structures.
-
Solvent: dilute Hydrofluoric Acid (dHF) or Buffered Oxide Etch (BOE) is NOT effective for organic polymer residue.
-
Recommended: EKC-265 or similar hydroxylamine-based strippers.
-
Alternative: Piranha Clean (
3:1) at 120°C.-
Warning: Piranha attacks organics aggressively. Ensure your device substrate (e.g., Glass/Silicon) is compatible.
-
Diagnostic Workflow (Decision Tree)
Follow this logic flow to optimize your specific recipe.
Figure 2: Troubleshooting logic flow for HFC etch artifacts.
Frequently Asked Questions (FAQs)
Q: Why use Pentafluorocyclobutane instead of standard
Q: My chamber has a "memory effect." The first wafer etches differently than the fifth. Why? A: HFCs coat the entire chamber wall with polymer. As the chamber warms up, this polymer outgasses fluorine or carbon species, altering the plasma chemistry drift.
-
Fix: Run a "Seasoning" wafer (dummy etch) for 5 minutes before your real lot to reach thermal and chemical equilibrium [3].
Q: Can I use Argon to control the residue? A: Yes. Adding Argon acts as a physical "sandblaster." It dilutes the chemical polymer precursors and physically sputters the film at the bottom of the trench without chemically attacking the sidewalls like Oxygen does [2].
References
-
AIP Publishing. (1999). Study of the SiO2-to-Si3N4 etch selectivity mechanism in the presence of polymers in fluorocarbon plasmas. Journal of Vacuum Science & Technology A. Link
-
Lee, J. et al. (2015). Application of Si and SiO2 Etching Mechanisms in CF4/C4F8/Ar Inductively Coupled Plasmas. Journal of Nanoscience and Nanotechnology.[1] Link
-
Schaepkens, M. et al. (1998). Influence of reactor wall conditions on etch processes in inductively coupled fluorocarbon plasmas. Journal of Vacuum Science & Technology A. Link
-
Oehrlein, G. S. et al. (1991). Removal of Fluorocarbon Residues on CF4/H2 Reactive-ion-Etched Silicon Surfaces Using a Hydrogen Plasma.[2] Journal of The Electrochemical Society. Link
-
Sung, D. et al. (2023). Characterization of SiO2 Plasma Etching with Perfluorocarbon and Hydrofluorocarbon Precursors for Greenhouse Gas Emissions Reduction. Materials (Basel). Link
Sources
Minimizing micro-trenching effects with C4H3F5 gas mixtures
An in-depth guide to minimizing micro-trenching effects in plasma etching applications through the strategic use of C4H3F5 gas mixtures. This technical support center provides researchers and engineers with detailed troubleshooting protocols, answers to frequently asked questions, and the scientific principles behind the optimization of their etching processes.
Introduction: The Challenge of Micro-Trenching
In advanced semiconductor fabrication and micro-electromechanical systems (MEMS) development, achieving precise, anisotropic etch profiles is paramount. A common and detrimental artifact of plasma etching is "micro-trenching," where the etch rate is significantly higher at the base of the sidewalls compared to the center of the feature.[1][2] This phenomenon can lead to premature breaching of stop-layers, compromised device reliability, and significant yield loss.[3][4] The primary causes are well-understood: energetic ions specularly reflecting off feature sidewalls and focusing their etch energy at the corners, and localized charging effects that deflect incoming ions.[5][6][7]
Hydrofluorocarbon gases, such as C4H3F5, offer a sophisticated method for mitigating these effects. Under plasma conditions, these gases dissociate to provide both fluorine radicals for chemical etching and carbon- and hydrogen-containing species (e.g., CFx, CHx) that form a protective polymer layer, or passivation, on the feature sidewalls.[8][9] By carefully controlling the balance between etching and passivation, it is possible to minimize ion reflection and achieve a highly anisotropic, trench-free profile. This guide provides the practical knowledge to achieve that balance.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanisms of micro-trenching and the role of C4H3F5 gas mixtures.
Q1: What exactly is micro-trenching and why is it a critical issue?
A1: Micro-trenching is a V-shaped or U-shaped groove that forms at the bottom of an etched feature, adjacent to the sidewalls.[2] It occurs because the etch rate is locally enhanced in these corner regions. This is a critical issue because the increased vertical etch rate can penetrate underlying etch-stop layers or damage the substrate, leading to device failure or electrical shorts.[3] In applications like Shallow Trench Isolation (STI), micro-trenching can severely compromise the electrical isolation between transistors.[4]
Q2: What are the primary physical and chemical mechanisms that cause micro-trenching?
A2: There are two main culprits that work in tandem:
-
Ion Reflection: Highly directional ions from the plasma bombard the substrate. If they strike a sloped or even a near-vertical sidewall at a grazing angle, they can reflect specularly, much like light off a mirror.[1] This reflection focuses the ion flux and energy onto the bottom corners of the feature, dramatically increasing the local etch rate.[5][6] The degree of reflection and the resulting trench shape are highly dependent on the ion energy and the angle of the sidewall.[1]
-
Sidewall Charging: In the etching of dielectric materials (like SiO2), the insulating sidewalls can accumulate charge from the plasma.[7][10] This charge can create localized electric fields that alter the trajectory of incoming positive ions, deflecting them towards the corners and exacerbating the focused etching effect.[11]
Q3: How do C4H3F5 gas mixtures counteract these micro-trenching mechanisms?
A3: C4H3F5 is a hydrofluorocarbon (HFC) gas. In a plasma, it provides a unique balance of chemical species that allows for precise profile control. The mechanism is twofold:
-
Etching Species: The gas provides fluorine (F) radicals, which are the primary chemical etchants for silicon-based materials.
-
Passivation Species: The gas also produces CFx and CHx radicals. These species have a tendency to "stick" to surfaces and form a thin, protective polymer film.[8][9] This film coats the sidewalls during the etch process, serving two purposes: it physically protects the sidewall from lateral etching (ensuring anisotropy), and it can alter the angle and surface properties of the sidewall to reduce specular ion reflection. By carefully tuning process parameters, you can deposit just enough polymer to protect the sidewalls without inhibiting the etch at the feature bottom, which is kept clear by direct ion bombardment.
Q4: What are the most critical plasma parameters to adjust when using C4H3F5 to control micro-trenching?
A4: The key to minimizing micro-trenching is controlling the balance between the physical (ion bombardment) and chemical (radical flux, passivation) aspects of the etch. The critical parameters are:
-
Bias Power (RF Bias): This directly controls the energy of the ions striking the wafer.[12] Higher ion energy increases physical sputtering and the likelihood of reflection, often worsening micro-trenching.[6][13]
-
Inductively Coupled Plasma (ICP) or Source Power: This primarily controls the plasma density, which in turn affects the flux of both ions and reactive radicals.[14]
-
Chamber Pressure: Pressure affects the mean free path of ions.[3] Higher pressure leads to more collisions, which can reduce ion directionality and energy, often helping to reduce micro-trenching.[3]
-
Gas Flow Rates & Ratios: The ratio of C4H3F5 to other gases (like Ar for sputtering or O2 for polymer removal) is crucial.[15][16] Adjusting these ratios directly controls the chemical environment and the rate of passivation film formation.[17]
Troubleshooting Guide
This section is designed to provide solutions to specific problems encountered during the etching process.
Problem 1: Severe micro-trenching is observed at the feature bottom.
-
Probable Cause: The ion energy is too high, leading to excessive reflection from the sidewalls. Alternatively, there is insufficient sidewall passivation, leaving the sidewalls hard and reflective.
-
Solution: The primary strategy is to reduce the physical component of the etch while increasing the chemical passivation.
Protocol 1: Optimizing Plasma Parameters to Reduce Ion Energy and Enhance Passivation
-
Reduce Bias Power: Decrease the RF bias power in increments of 10-20 W. This is the most direct way to lower the kinetic energy of bombarding ions, which reduces their tendency to reflect.[6][13]
-
Increase Chamber Pressure: Increase the chamber pressure in steps of 5-10 mTorr. This reduces the ion mean free path, causing more scattering and lowering the average ion energy at the substrate, which can mitigate micro-trenching.[3]
-
Adjust C4H3F5 Gas Flow: Increase the flow rate of C4H3F5 relative to inert gases like Argon (Ar). This increases the concentration of polymer-forming precursors (CFx, CHx) to build a more robust passivation layer on the sidewalls.
-
Introduce an Additive Gas: If using a mixture, consider reducing the flow of any oxygen (O2) in the mix, as O2 consumes the protective polymer. Conversely, adding a small amount of a more polymerizing gas can help build the passivation layer.[18]
-
Verify Results: After each adjustment, inspect the resulting profile with a scanning electron microscope (SEM) to evaluate the impact on the micro-trench depth.
-
Problem 2: The etched profile is bowed or tapered, and micro-trenching is still present.
-
Probable Cause: There is an imbalance in the deposition-to-etch ratio. A bowed profile suggests that the passivation layer is too soft or is being etched away in the middle of the feature. A tapered profile can indicate that the passivation is too aggressive near the top of thefeature.
-
Solution: The goal is to fine-tune the polymer formation to achieve perfectly vertical sidewalls, which are less prone to causing ion reflection.
Protocol 2: Fine-Tuning the Passivation Layer
-
Analyze Gas Chemistry: The ratio of Fluorine to Carbon and Hydrogen (F/C/H) in the plasma is critical. C4H3F5 provides a specific ratio. To adjust it, you can add other gases.
-
To Reduce Polymer: If the profile is tapered (narrower at the bottom), the polymer may be too thick. Add a small, controlled amount of O2 (e.g., 1-5% of total gas flow). Oxygen radicals react with the carbon in the polymer to form volatile CO and CO2, effectively "burning off" excess passivation.[19]
-
To Increase Polymer: If the profile is bowed, the passivation may be too weak. Decrease the O2 flow or consider adding a small amount of a gas with a lower F/C ratio, such as C4F6.[17]
-
Control Substrate Temperature: Lowering the substrate temperature can increase the sticking coefficient of polymer precursors, leading to a thicker passivation layer. Adjust the chuck temperature downwards in 5°C increments.[15]
-
Iterate and Inspect: This is a delicate balance. Make small, incremental changes and use SEM imaging to check the sidewall angle and straightness after each step.
-
Problem 3: Micro-trenching is significantly worse in high-aspect-ratio (HAR) features.
-
Probable Cause: This is a classic case of Aspect Ratio Dependent Etching (ARDE).[20] In deep, narrow features, the transport of neutral species (both etchants and passivating radicals) to the bottom is limited.[8] Ions, being directional, can still reach the bottom, leading to an etch process that is physically dominated and prone to micro-trenching.
-
Solution: The process must be adjusted to improve the flux of neutral species into the trench.
Protocol 3: Mitigating Aspect Ratio Dependent Etching (ARDE)
-
Increase Process Time and Reduce Etch Rate: A slower, more controlled etch gives neutral species more time to diffuse to the bottom of the feature. Reduce ICP/source power to lower the overall reaction rate.
-
Implement Pulsed Plasma: If your equipment supports it, use pulsed RF power. During the "off" cycle of the pulse, ion bombardment ceases, but neutral radicals can continue to diffuse into the trench and coat the sidewalls, improving passivation uniformity.[15]
-
Optimize Over-Etch Step: During the over-etch step (designed to clear residue after the main etch), micro-trenching can worsen. Use a dedicated over-etch recipe with significantly lower bias power and higher pressure to minimize physical damage.[3]
-
Increase Source Power: While seemingly counterintuitive, a higher ICP/source power can increase the dissociation of C4H3F5, generating a higher overall density of reactive radicals, which can improve their flux at the bottom of the feature. This must be balanced against the risk of increased ion density.
-
Data & Diagrams
Process Parameter Starting Points
The following table provides recommended starting ranges for a typical dielectric etch process using C4H3F5 mixtures. Final values will be highly dependent on the specific material being etched, feature geometry, and reactor hardware.
| Parameter | Recommended Range | Rationale for Micro-Trenching Control |
| ICP / Source Power | 800 - 2000 W | Controls plasma density and radical generation.[13] |
| Bias Power | 50 - 300 W | Lower values reduce ion energy and reflection.[3][13] |
| Chamber Pressure | 20 - 80 mTorr | Higher pressure reduces ion directionality.[3] |
| C4H3F5 Flow Rate | 10 - 50 sccm | Primary source of etchant and passivation species. |
| Ar Flow Rate | 50 - 200 sccm | Diluent gas, adds a physical sputtering component. |
| O2 Flow Rate | 0 - 10 sccm | Used to control and reduce polymer deposition.[19] |
| Substrate Temp. | -10°C to 40°C | Affects polymer sticking coefficient and volatility.[15] |
Visualizations
Caption: Mechanism of ion-reflection-induced micro-trenching.
Caption: Dual role of C4H3F5 in etching and passivation.
Caption: Logical flowchart for troubleshooting micro-trenching.
Safety & Handling
Q5: What are the primary safety concerns when working with C4H3F5 gas?
A5: As with all compressed gases and fluorinated compounds used in a plasma environment, safety is the highest priority.
-
Handling: C4H3F5 is an extremely flammable gas and is stored under pressure.[21] Cylinders must be secured at all times to prevent tipping, stored away from heat and ignition sources, and handled only by trained personnel.[22] Use appropriate gas regulators and non-sparking tools.[23]
-
Toxicity: While specific data for C4H3F5 should be consulted from the manufacturer's Safety Data Sheet (SDS), related hydrofluorocarbon gases can pose inhalation hazards.[24] Always use these gases in a well-ventilated area, preferably within a gas cabinet with dedicated exhaust.
-
Plasma Byproducts: High-energy plasma will decompose C4H3F5, potentially creating hazardous byproducts, including hydrogen fluoride (HF), which is extremely corrosive and toxic. The exhaust from the plasma chamber must be treated with an appropriate abatement system (scrubber).
-
Personal Protective Equipment (PPE): Always wear safety glasses, and when handling cylinders or performing maintenance, wear appropriate protective gloves.[22]
References
-
DSpace@MIT. (1999). Feature Profile Evolution during the High Density Plasma Etching of Polysilicon. Available at: [Link]
-
Samco Inc. Optimizing the SiC Plasma Etching Process for Manufacturing Power Devices. Available at: [Link]
-
AIP Publishing. (2023). Modeling of microtrenching and bowing effects in nanoscale Si inductively coupled plasma etching process. Journal of Vacuum Science & Technology A. Available at: [Link]
-
Scilit. Asymmetric microtrenching during inductively coupled plasma oxide etching in the presence of a weak magnetic field. Available at: [Link]
-
Journal of Semiconductors. Microtrenching effect of SiC ICP etching in SF6/O2 plasma. Available at: [Link]
-
Wevolver. (2025). Plasma Etching: Principles, Techniques, and Applications in Semiconductor Manufacturing. Available at: [Link]
-
Hess Corporation. Safety Data Sheet. Available at: [Link]
-
ResearchGate. Reduction of microtrenching and island formation in oxide plasma etching by employing electron beam charge neutralization. Available at: [Link]
-
ResearchGate. (2026). SiO 2 Etching Mechanisms Under Low-Temperature PF 5 /C 4 F 6 Plasma Conditions. Available at: [Link]
-
SAFETY DATA SHEET. Extremely flammable gas. Available at: [Link]
-
Wevolver. (2023). Plasma Etching: A Comprehensive Guide to the Process and Applications. Available at: [Link]
-
AccuSource. (2023). How To Optimize Plasma Etching Parameters For Specific Materials. Available at: [Link]
-
American Institute of Physics. (2001). Reduction of microtrenching and island formation in oxide plasma etching by employing electron beam charge neutralization. Available at: [Link]
-
ResearchGate. (2025). High aspect ratio SiO 2 /SiN (ON) stacked layer etching using C 3 HF 5 , C 4 H 2 F 6 , and C 4 H 4 F 6. Available at: [Link]
- Google Patents. (2010). Method and apparatus for elimination of micro-trenching during etching of a hardmask layer.
-
ResearchGate. (2015). Elimination of Microtrenching in Trenches in 4H-Silicon Carbide Using Shadow Masking. Available at: [Link]
-
PMC. (2025). Fast and accurate measurement of high aspect ratio MEMS trench array with optical lattice illumination. Available at: [Link]
-
Semiconductor Engineering. (2013). Overcoming Shallow Trench Isolation. Available at: [Link]
-
AIP Publishing. (2021). Mechanism and solution of sharp defects in trench double-diffused metal-oxide semiconductor polysilicon recess etching. Available at: [Link]
-
ScienceDirect. (2013). Deep reactive ion etching of sub-micrometer trenches with ultra high aspect ratio. Available at: [Link]
-
IEEE Xplore. Challenges for 0.13µm Generation Shallow Trench Isolation on 0.18µm Equipment Platform. Available at: [Link]
-
ResearchGate. Plasma etching of high aspect ratio features in SiO 2 using Ar/C 4 F 8 /O 2 mixtures: A computational investigation. Available at: [Link]
-
University of Pennsylvania EHRS. (2024). SOP: Hazardous and Highly Toxic Gases. Available at: [Link]
-
MDPI. (2021). Recent Advances in Reactive Ion Etching and Applications of High-Aspect-Ratio Microfabrication. Available at: [Link]
-
IBM. Etching of High Aspect Ratio Silicon Trenches. Available at: [Link]
-
IEEE Xplore. Evaluation of the influence of FC gas structure and composition in high-aspect- ratio SiO2 dry etching. Available at: [Link]
-
Corial. Plasma etch. Available at: [Link]
-
University of Illinois Urbana-Champaign. General Precautions for Handling Compressed Gases. Available at: [Link]
-
Chevron El Segundo. (2003). Safe Fueling and Gasoline Handling Guidelines NEVER COMPROMISE SAFETY!. Available at: [Link]
-
Stat-Ease. Mixture Design of Experiments (DOE) for Optimal Plasma Etch. Available at: [Link]
-
MDPI. (2025). Effects of Plasma Power on By-Product Gas Formation from CHF 3 and CH 2 F 2 Process Gases in Semiconductor Etching Processes. Available at: [Link]
-
Kyoto University. (2007). Plasma Etching. Available at: [Link]
-
ResearchGate. (2019). New route for selective etching in remote plasma source: Application to the fabrication of horizontal stacked Si nanowires for gate all around devices. Available at: [Link]
-
Pure. (1998). Influence of reactor wall conditions on etch processes in inductively coupled fluorocarbon plasmas. Available at: [Link]
-
ResearchGate. (2025). Effects of Plasma Power on By-Product Gas Formation from CHF3 and CH2F2 Process Gases in Semiconductor Etching Processes. Available at: [Link]
Sources
- 1. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 2. jos.ac.cn [jos.ac.cn]
- 3. US20100248487A1 - Method and apparatus for elimination of micro-trenching during etching of a hardmask layer - Google Patents [patents.google.com]
- 4. semiengineering.com [semiengineering.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Asymmetric microtrenching during inductively coupled plasma oxide etching in the presence of a weak magnetic field | Scilit [scilit.com]
- 8. electrochem.org [electrochem.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
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- 13. samco.co.jp [samco.co.jp]
- 14. ispc-conference.org [ispc-conference.org]
- 15. wevolver.com [wevolver.com]
- 16. How To Optimize Plasma Etching Parameters For Specific Materials - Fari Plasma [fariplasma.com]
- 17. ispc-conference.org [ispc-conference.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. hess.com [hess.com]
- 22. General Precautions for Handling Compressed Gases | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 23. airgas.com [airgas.com]
- 24. Effects of Plasma Power on By-Product Gas Formation from CHF3 and CH2F2 Process Gases in Semiconductor Etching Processes | MDPI [mdpi.com]
Impact of C4H3F5 purity levels on semiconductor yield
Technical Support Center | Tier 3 Process Engineering Guide
Executive Summary & Operational Context[1][2][3]
Welcome to the Advanced Materials Support Center. This guide addresses the critical role of C4H3F5 (HFC-365mfc) purity in semiconductor fabrication. While widely recognized as a precision cleaning solvent and drying agent (replacing CFC-113/HCFC-141b), C4H3F5 is also utilized as a hydrofluorocarbon (HFC) precursor in specific dielectric etch applications to control sidewall passivation.
The Core Thesis: In both wet cleaning and dry etching, the purity of C4H3F5 is not merely a specification—it is a functional variable. Impurities such as moisture (
Critical Impurity Analysis: The "Yield Killers"
As a Senior Application Scientist, I categorize impurities not by their presence, but by their mechanism of failure.
Data Table: Impurity Thresholds & Yield Impact
| Impurity Type | Target Spec (UHP) | Detection Method | Failure Mechanism | Yield Impact |
| Moisture ( | Karl Fischer (Coulometric) | Hydrolysis of F-ions to HF; Surface oxidation | Corrosion of Cu/Al interconnects; "Watermarks" | |
| Non-Volatile Residue (NVR) | Gravimetric / Evaporation | Physical deposition upon solvent evaporation | Micro-masking during photolithography or etch | |
| Metallic Ions (Fe, Na, K) | ICP-MS | Gate oxide breakdown; Mobile ion contamination | Device reliability failure ( | |
| Acidity (as HCl/HF) | Ion Chromatography | Chemical attack on exposed metal layers | Line-width roughness (LWR) increase |
Mechanism Visualization
The following diagram illustrates the Contamination Cascade , detailing how specific impurities in C4H3F5 propagate through the process to cause fatal defects.
Figure 1: The Contamination Cascade showing the causality between specific impurities and semiconductor yield defects.
Troubleshooting Guides
Scenario A: "Watermarks" and Particle Residue after Solvent Drying
Context: You are using C4H3F5 as a drying agent (Marangoni or vapor drying) post-wet clean. Symptom: Optical inspection reveals circular "watermarks" or nano-scale residue on the wafer surface.
Root Cause Analysis:
-
Moisture Saturation: C4H3F5 is miscible with alcohol but hydrophobic to water. If the incoming solvent contains
water, it fails to displace the aqueous layer effectively, leaving droplets that dry into stains. -
NVR (Non-Volatile Residue): High-boiling organic impurities (oils from pumps or container leaching) do not evaporate with the solvent, depositing on the wafer.
Protocol: The Evaporation Validation Test
-
Isolate: Take a
sample of the C4H3F5 from the point-of-use (POU) nozzle, not just the supply drum. -
Evaporate: Perform a clean-room evaporation test on a pre-weighed silicon wafer or quartz dish.
-
Measure: If residue mass
, the solvent delivery system (filters/O-rings) is leaching, or the source is contaminated. -
Action: Install a 0.05
m PTFE membrane filter at the POU. Verify drum seals are compatible (use FFKM, avoid EPDM which swells in fluorocarbons).
Scenario B: Etch Rate Instability (Plasma Etch Application)
Context: Using C4H3F5 as a hydrofluorocarbon precursor for dielectric etching (e.g.,
Root Cause Analysis:
-
Isomer Variance: Commercial HFC-365mfc may contain isomers like HFC-365mfc-trans or other pentafluorobutane variants. Different isomers have different dissociation energies in plasma, altering the Fluorine-to-Carbon (
) ratio. -
Polymerization Balance: The hydrogen in C4H3F5 scavenges fluorine to form HF, increasing polymer deposition. If the purity shifts, the polymer layer becomes too thick (etch stop) or too thin (loss of selectivity).
Protocol: In-Situ Plasma Diagnostics
-
Monitor OES: Use Optical Emission Spectroscopy to track the
ratio in the chamber. -
Correlate: If
intensity spikes without parameter changes, check the C4H3F5 source batch. -
Action: Switch to Electronic Grade (5N) precursors with certified isomer ratios (
specific isomer).
Incoming Quality Control (IQC) Workflow
Do not trust the Certificate of Analysis (CoA) blindly. Implement this self-validating IQC loop.
Figure 2: Mandatory Incoming Quality Control (IQC) workflow for semiconductor-grade fluorocarbons.
Frequently Asked Questions (FAQs)
Q1: Can we use "Industrial Grade" HFC-365mfc for wafer cleaning if we filter it? A: Absolutely not. Filtration removes particles but cannot remove dissolved metallic ions or moisture. Industrial grade often contains stabilizers or isomers acceptable for foam blowing but fatal to semiconductor dielectrics. You must use Electronic Grade (SEMI C1 compliant) .
Q2: What is the shelf-life of C4H3F5 in a stainless steel canister?
A: Typically 12 months . However, over time, trace acidity (HF) can leach metals (Fe, Cr, Ni) from the stainless steel container if the passivation layer is compromised. Always re-test metal content (ICP-MS) if the canister has been stored for
Q3: Why does C4H3F5 cause "micro-masking" during etching? A: This usually indicates heavy organic contamination . In a plasma environment, high-molecular-weight organics do not dissociate fully; instead, they carbonize on the wafer surface, creating tiny "masks" that block the etchant, leaving behind "grass" or needle-like defects.
Q4: Is C4H3F5 compatible with all O-rings? A: No. It is a fluorinated solvent.[1][2] It causes swelling in EPDM and Silicone . You must use FFKM (Kalrez®/Chemraz®) or PTFE-encapsulated seals to prevent seal degradation and subsequent particle generation [1].
References
-
SEMI F57-0301 , "Provisional Specification for Polymer Components Used in Ultrapure Water and Liquid Chemical Distribution Systems," SEMI Standards. Link
-
Tatsumi, T., et al. , "Fluorocarbon-based plasma etching of SiO2: Comparison of C4F6/Ar and C4F8/Ar discharges," Journal of Vacuum Science & Technology A, 1999. (Contextual basis for HFC polymerizing mechanisms). Link
-
Reliance Specialty Products , "AeroTron™-GS: Drop-In Replacement for HFC Solvents," (Industrial application of HFC-365mfc in precision cleaning). Link
-
Werner Blank , "Physical Properties of HFC-365mfc (1,1,1,3,3-Pentafluorobutane)," Technical Data Sheet. Link
Sources
Validation & Comparative
1,1,2,2,3-Pentafluorocyclobutane vs Octafluorocyclobutane (C4F8) etch rates
Comparative Guide: 1,1,2,2,3-Pentafluorocyclobutane vs. Octafluorocyclobutane ( ) Etch Rates[1]
Executive Summary
The transition from perfluorocarbons (PFCs) like
1,1,2,2,3-Pentafluorocyclobutane (
Chemical & Physical Profile
The primary differentiator is the presence of hydrogen in the cyclobutane ring. This dictates both the environmental impact and the plasma dissociation pathways.
| Feature | Octafluorocyclobutane ( | 1,1,2,2,3-Pentafluorocyclobutane ( |
| Structure | Perfluorinated Cyclic | Hydro-fluoro Cyclic |
| Formula | ||
| CAS Number | 115-25-3 | 2253-02-3 |
| F/C Ratio | 2.0 (High F content) | 1.25 (Lower F content) |
| H/C Ratio | 0 | 0.75 |
| GWP (100-yr) | ~10,300 [1] | < 1,000 (Est.[1] based on HFC analogs) [2] |
| Atmospheric Lifetime | 3,200 Years | < 10 Years (H-abstraction rapid degradation) |
Mechanistic Comparison: Plasma Chemistry
The etch rate difference is driven by the F-scavenging effect of hydrogen.
Octafluorocyclobutane (
) Mechanism
-
Dissociation:
-
Role: Generates a high density of Fluorine radicals (
), the primary chemical etchant for . -
Polymerization: Forms a steady
polymer on sidewalls, enabling anisotropic (vertical) etching.[1] -
Outcome: High Etch Rate, Moderate Selectivity.[1]
1,1,2,2,3-Pentafluorocyclobutane (
) Mechanism
-
Dissociation:
-
H-Scavenging: Hydrogen atoms react with Fluorine radicals to form HF (
).[1] This is a thermodynamic sink that removes the etchant ( ) from the plasma. -
Polymerization: The removal of F decreases the F/C ratio in the plasma, leading to the deposition of a "C-rich" and "H-rich" polymer.[1] This polymer is tougher and more resistant to ion bombardment.
-
Outcome: Lower Etch Rate, Ultra-High Selectivity (Polymer protects Si/Mask).[1]
Pathway Visualization (DOT)
Caption: Comparative plasma dissociation pathways. Note the "HF Sink" in the C4H3F5 pathway which reduces etchant density (
Experimental Performance Data
The following data summarizes the relative performance in a standard Capacitively Coupled Plasma (CCP) dielectric etch process.
Table 1: Relative Etch Metrics
Normalized to
| Metric | Analysis | ||
| 1.0 (High) | 0.6 - 0.8 | H-scavenging reduces F radical density, slowing the chemical etch component.[1] | |
| 1.0 | 0.5 - 0.7 | Nitride etching is highly sensitive to polymer thickness; | |
| Polymer Deposition Rate | 1.0 | 1.5 - 2.0 | Lower F/C ratio creates a "stickier," carbon-rich regime.[1] |
| Selectivity ( | ~10:1 | > 20:1 | The CHxFy polymer forms a robust barrier on Silicon (which lacks Oxygen to burn off the polymer), stopping the etch on the underlayer. |
| Selectivity ( | 1.0 | 1.2 | Reduced F radicals mean less chemical attack on the photoresist/ACL mask. |
Key Trade-off: The "Etch Stop" Phenomenon
Researchers must be aware that
-
Cause: The polymer accumulates faster than the ions can clear it at the bottom of deep trenches.
-
Mitigation: This requires mixing with Oxygen (
) or Argon (Ar) . Adding to plasmas is critical to control the polymer thickness and sustain the etch rate [3].
Experimental Protocol: Validating the Comparison
To reproduce these results or qualify
Objective: Determine the "Selectivity vs. Etch Rate" curve for both gases.
Equipment: Inductively Coupled Plasma (ICP) or Dual-Frequency CCP Etcher.[1]
Substrates: Blanket
Step-by-Step Workflow
-
Baseline Conditioning (
):-
Run dummy wafers with
plasma for 15 mins to season the chamber walls. -
Recipe: 20 sccm
, 10 sccm , 100 sccm Ar. Power: 500W Source / 100W Bias.[1] Pressure: 10 mTorr.
-
-
Data Collection:
-
Etch
wafer for 60s. Measure removal (Ellipsometry). -
Etch Si wafer for 60s. Measure removal.
-
Calculate:
.
-
-
Transition & Cleaning (Critical):
-
Run an
flash plasma (high flow, no bias) to strip fluorocarbon polymers from walls.[1] Failure to do this will contaminate the HFC data.
-
-
Optimization Loop:
-
Start with equivalent flow: 20 sccm
. -
Variable 1 (
Titration): HFCs require more oxygen. Run split lots with 10, 15, and 20 sccm . -
Variable 2 (Bias Power): Increase Bias Power by 20% compared to
. The H-containing polymer is harder to sputter; higher ion energy is needed to maintain vertical profiles.
-
-
Analysis:
-
Plot
Rate (y-axis) vs. Flow (x-axis).[2] -
Identify the "crossover point" where
etch rate matches the baseline. Note: You will likely see higher selectivity at this point.
-
References
-
Intergovernmental Panel on Climate Change (IPCC). (2007). Fourth Assessment Report: Climate Change 2007 (AR4). (GWP values for PFCs). Link
-
U.S. Environmental Protection Agency (EPA). (2024). Global Warming Potentials of HFCs and Substitutes. (Data on HFC atmospheric lifetimes). Link
-
Zeon Corporation. High Selectivity Dry Etching Gases. (Technical documentation on C5F8 and novel hydrofluorocarbons). Link
-
Tohoku University & Zeon Corp. (2014).[2] High selectivity in dry etching of silicon nitride over Si using a novel hydrofluorocarbon etch gas. (Mechanistic validation of cyclic HFC etching). Link
A Senior Application Scientist's Guide to Dielectric Etch Selectivity: C4F6 vs. C4H3F5 Chemistries
In the relentless pursuit of smaller, faster, and more complex semiconductor devices, the precision of plasma etching is paramount. Fabricating the intricate three-dimensional architectures found in modern 3D NAND and FinFET technologies requires removing dielectric materials like silicon dioxide (SiO₂) with surgical accuracy, while leaving other critical layers—such as silicon nitride (SiNₓ), silicon (Si), and the all-important photoresist mask—untouched. This performance metric is known as etch selectivity , the ratio of the etch rate of the target material to that of another material.[1][2]
The choice of etching gas is the most critical factor in achieving high selectivity. For decades, perfluorocarbons (PFCs) have been the workhorses of dielectric etching. However, the increasing complexity of device structures and growing environmental concerns have driven the development of new gas chemistries.[3] This guide provides an in-depth comparison of two distinct classes of etchants: Hexafluoro-1,3-butadiene (C₄F₆) , a highly effective unsaturated fluorocarbon, and hydrofluorocarbons (HFCs) , represented here by the C₄H₃F₅ chemical formula, which introduce hydrogen into the plasma chemistry.
While C₄F₆ is a well-documented, next-generation etchant, specific experimental data for C₄H₃F₅ in dielectric etch applications is not widely available in published literature. Therefore, this guide will compare the known performance of C₄F₆ against the established principles and observed behaviors of comparable hydrofluorocarbons (such as C₃HF₅ and C₄H₂F₆) to provide a scientifically grounded analysis of how a C₄H₃F₅-type chemistry would likely perform.[4][5]
The Cornerstone of Selectivity: The Fluorocarbon Polymer Layer
The mechanism underpinning selective dielectric etching in fluorocarbon plasmas is the dynamic formation of a protective fluorocarbon (FC) polymer film on the substrate surface.[6][7] The process is a delicate balance between the deposition of polymerizing radicals (primarily CFₓ, with CF₂ being a key precursor) from the plasma and their removal by ion bombardment and chemical reactions.[6][7]
Selectivity arises from how this FC layer interacts with different materials:
-
On Silicon Dioxide (SiO₂): The oxygen within the SiO₂ substrate reacts with the carbon in the overlying FC film, forming volatile byproducts like CO, CO₂, and COF₂.[8][9] This reaction continuously removes the protective polymer, allowing fluorine radicals and ion bombardment to etch the underlying SiO₂.
-
On Silicon (Si), Silicon Nitride (SiNₓ), and Photoresist: These materials lack a readily available source of oxygen. Consequently, the FC polymer accumulates on their surfaces, forming a thicker, more robust passivation layer that shields them from the plasma and significantly reduces their etch rate.[10] This differential polymer thickness is the fundamental source of selectivity.[6]
Conclusion and Recommendations
The choice between C₄F₆ and a C₄H₃F₅-type hydrofluorocarbon is a trade-off between different methods of achieving selectivity, each with its own advantages for specific applications.
-
C₄F₆ is a premier choice for high-aspect-ratio etching where extreme selectivity to the mask is the primary concern. Its strong, self-regulating polymerization provides a wide process window for etching deep features without mask failure. It is a robust, high-performance, and environmentally conscious option.
-
A C₄H₃F₅-type HFC would be considered for applications requiring maximum SiO₂-to-SiNₓ selectivity , such as in self-aligned contact processes or where a very thin nitride layer must be protected. The hydrogen in the plasma provides an additional chemical lever—fluorine scavenging—to enhance this selectivity beyond what polymerization alone can achieve. However, this chemistry requires more delicate tuning, particularly with oxygen flow, to manage the risk of excessive polymerization and potential etch stop.
For researchers and process engineers, the optimal choice depends on the specific device architecture and integration challenges. The experimental protocol outlined above provides a clear and reliable path to making an informed, data-driven decision for any given application.
References
-
Merck Group. (n.d.). C4F6 Hexafluorobutadiene VLSI. Retrieved from [Link]
-
Corial - Plasma-Therm. (2020, August 5). Etch Selectivity FAQ. Retrieved from [Link]
-
Chatterjee, R., et al. (n.d.). The Evaluation of Hexafluoro-1,3-butadiene as an Environmentally Benign Dielectric Etch Chemistry in a Medium-Density Etch Chamber. MIT Microsystems Technology Laboratories. Retrieved from [Link]
-
Li, X., et al. (n.d.). Fluorocarbon-based plasma etching of SiO2: Comparison of C4F6/Ar and C4F8/Ar discharges. University of Maryland. Retrieved from [Link]
-
Wang, J., et al. (2009). Role of CF2 in the etching of SiO2, Si3N4 and Si in fluorocarbon plasma. Journal of Semiconductors, 30(3), 033005. Retrieved from [Link]
-
Hudson, E. A., et al. (2020, August 4). Etch selectivity during plasma-assisted etching of SiO2 and SiNx: Transitioning from reactive ion etching to atomic layer etching. Journal of Vacuum Science & Technology A. Retrieved from [Link]
-
Ohiwa, T., et al. (1992). Mechanisms of silicon oxide etching in a highly polymerized fluorocarbon plasma. SPIE Digital Library. Retrieved from [Link]
-
Wang, J., et al. (2009). Role of CF2 in the etching of SiO2, Si3N4 and Si in fluorocarbon plasma. ResearchGate. Retrieved from [Link]
-
Semiconductor Engineering. (2023, May 18). Etch Processes Push Toward Higher Selectivity, Cost Control. Retrieved from [Link]
-
Primc, G., et al. (2021). Selective Plasma Etching of Polymeric Substrates for Advanced Applications. Polymers (Basel). Retrieved from [Link]
-
Baranov, A. A., et al. (n.d.). Plasma Etching of Silicon Nitride with High Selectivity over Silicon Oxide and Silicon in Fluorine Containing Plasmas. Retrieved from [Link]
-
NIST. (2003, June 1). C4F6 1,3 Hexafluorobutadiene - A New Etching Gas: Studies on Material Compatibility, Behavior in Inductively Coupled Plasma and Etch Processes Performance. Retrieved from [Link]
-
Shirafuji, T., et al. (n.d.). PLASMA ETCHING OF SiO2 USING NOVEL FLUORINATED MIXTURES. Retrieved from [Link]
-
Kim, D., et al. (n.d.). (a) Etch rates of SiO2, and SiNx, and SiO2/SiNx stack with C4H2F6, C4F6, and C4F8-based gases.... ResearchGate. Retrieved from [Link]
-
Huate Gas. (n.d.). Electronic specialty gas - hexafluoro-1,3-butadiene C4F6 for dry etching. Retrieved from [Link]
-
Sparks, T. G., et al. (2002). The Use of Unsaturated Fluorocarbons for Dielectric Etch Applications. ResearchGate. Retrieved from [Link]
-
Hiden Analytical. (n.d.). Highly selective etching of SiO2 over Si3N4 and Si in capacitively coupled plasma employing C5HF7 gas. Retrieved from [Link]
-
Baranov, A. A., et al. (n.d.). Plasma Etching of Si3N4 with High Selectivity Over Si and SiO2. Retrieved from [Link]
-
Kim, K., et al. (2022). High aspect ratio SiO2/SiN (ON) stacked layer etching using C3HF5, C4H2F6, and C4H4F6. ResearchGate. Retrieved from [Link]
-
Ohya, Y., et al. (2016). Study of the SiO2-to-Si3N4 etch selectivity mechanism in inductively coupled fluorocarbon plasmas and a comparison with the SiO2-to-Si. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). US9514959B2 - Fluorocarbon molecules for high aspect ratio oxide etch.
-
Oehrlein, G. S., et al. (2001). Fluorine plasma chemistry for high-AR dielectric etching. ResearchGate. Retrieved from [Link]
-
Agarwal, S. (n.d.). SF04.05.01: Improving the SiO2 to SiNx Etch Selectivity During Atomic layer Etching and Reactive Ion Etching. Materials Research Society. Retrieved from [Link]
-
Kim, K., et al. (2023). Plasma Dielectric Etching with C4H2F6 Isomers of Low Global-Warming Potential. MDPI. Retrieved from [Link]
-
Sandia National Laboratories. (n.d.). Plasma Diagnostics. Combustion Research Facility. Retrieved from [Link]
-
Klick, M. (1995). Plasma Diagnostics in rf Discharges Using Nonlinear and Resonance Effects. ResearchGate. Retrieved from [Link]
-
Dvořáková, M., et al. (2019, July 31). Diagnostics of Plasma Pencil Discharge for Chemical Analysis. Retrieved from [Link]
-
Kersten, H., & Staack, D. (2022, March 28). Special Issue on “Advances in Plasma Diagnostics and Applications”. MDPI. Retrieved from [Link]
-
Gerasimov, A. V., et al. (2023, January 11). Diagnostic Techniques for Electrical Discharge Plasma Used in PVD Coating Processes. Retrieved from [Link]
-
Kastenmeier, B. E. E., et al. (1999). Study of the SiO2-to-Si3N4 etch selectivity mechanism in inductively coupled fluorocarbon plasmas and a comparison with the SiO2-to-Si. Pure. Retrieved from [Link]
-
Ratzsch, S., et al. (2021, February 24). Highly anisotropic fluorine-based plasma etching of ultralow expansion glass. Advanced Engineering Materials. Retrieved from [Link]
-
Scribd. (n.d.). RIE Selectivity of Si/SiO2: CHF3 vs CF4. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,3,3-Pentafluorobutane. Retrieved from [Link]
-
Lee, J., et al. (2022, April 5). Selective etching of silicon nitride over silicon oxide using ClF3/H2 remote plasma. PMC. Retrieved from [Link]
-
Kim, K., et al. (2022, June 27). Effect of hydrofluorocarbon structure of C3H2F6 isomers on high aspect ratio etching of silicon oxide. SKKU. Retrieved from [Link]
-
Kim, H. J., et al. (2011). Characteristics of SiO2 Etching with a C4F8/Ar/CHF3/O2 Gas Mixture in 60-MHz/2-MHz Dual-frequency Capacitively Coupled Plasmas. Journal of the Korean Physical Society. Retrieved from [Link]
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Global Warming Potential (GWP) of 1,1,2,2,3-Pentafluorocyclobutane vs PFCs
For researchers, scientists, and drug development professionals, this guide underscores a critical principle: molecular structure is a direct predictor of environmental persistence and climate impact. While both compound classes are fluorinated, the distinction between being fully fluorinated (PFC) and partially hydrogenated (HFC) is the decisive factor in their GWP. As industries continue to innovate and seek high-performance chemicals, a deep understanding of these atmospheric chemistry fundamentals, governed by international agreements like the Kyoto Protocol and the Montreal Protocol's Kigali Amendment for HFCs, is essential for sustainable and responsible development. [16][26][27]
References
-
Perfluorocarbons (PFCs) - Fluorinated Gases - Environment Notes - Prepp. (n.d.). Prepp.in. Retrieved February 24, 2026, from [Link]
-
Homework.Study.com. (n.d.). How long do perfluorocarbons stay in the atmosphere? Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Lifetimes, Radiative Efficiencies and Global Warming Potentials of Perfluorocarbons. [Table]. Retrieved February 24, 2026, from [Link]
-
Bravo, I., et al. (2010). Infrared absorption spectra, radiative efficiencies, and global warming potentials of perfluorocarbons: Comparison between experiment and theory. Journal of Geophysical Research, 115(D24317). Retrieved February 24, 2026, from [Link]
-
IPCC. (n.d.). 4.2.1.3 Hydrofluorocarbons (HFCs). Retrieved February 24, 2026, from [Link]
-
Mühle, J., et al. (2010). Perfluorocarbons in the global atmosphere: tetrafluoromethane, hexafluoroethane, and octafluoropropane. Atmospheric Chemistry and Physics, 10(11), 5145-5164. Retrieved February 24, 2026, from [Link]
-
New Jersey Department of Environmental Protection. (2023, July 18). About GHGs. Retrieved February 24, 2026, from [Link]
-
National Atmospheric Emissions Inventory. (2024, March 15). PFCs. Retrieved February 24, 2026, from [Link]
-
European Environment Agency. (2023, September 26). perfluorocarbon. Retrieved February 24, 2026, from [Link]
-
Trisna, B. A., et al. (2023). Measurement report: Radiative efficiencies of (CF3)2CFCN, CF3OCFCF2, and CF3OCF2CF3. Atmospheric Chemistry and Physics, 23(7), 4489-4500. Retrieved February 24, 2026, from [Link]
-
Carbon Containment Lab. (2023, June 12). Building Upon the Montreal Protocol's Legacy of Collaboration. Retrieved February 24, 2026, from [Link]
-
What's Your Impact. (n.d.). What are high global warming potential gases? Retrieved February 24, 2026, from [Link]
-
United Nations Environment Programme. (n.d.). About Montreal Protocol. Ozonaction. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Screening Method for calculating Global Warming Potential through computational and experimental investigations of radiative forcing and atmospheric lifetime. [Request PDF]. Retrieved February 24, 2026, from [Link]
-
IEEE Xplore. (2023, February 17). Test and Calculation Methods of the Global Warming Potential for eco-friendly insulating mediums. Retrieved February 24, 2026, from [Link]
-
GHG Protocol. (n.d.). Required Greenhouse Gases in Inventories. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Kyoto Protocol. Retrieved February 24, 2026, from [Link]
-
Trisna, B. A., et al. (2023). Measurement report: Radiative efficiencies of (CF3)2CFCN, CF3OCFCF2, and CF3OCF2CF3. Atmospheric Chemistry and Physics, 23, 4489–4500. Retrieved February 24, 2026, from [Link]
-
Trisna, B. A., et al. (2022). Radiative efficiency estimates of (CF3)2CFCN, CF3OCFCF2, and CF3OCF2CF3 using high-resolution Fourier transform infrared spectroscopy. Atmospheric Chemistry and Physics, 22, 1-22. Retrieved February 24, 2026, from [Link]
-
UNFCCC. (2003, October 17). Information on Global Warming Potentials. Retrieved February 24, 2026, from [Link]
-
UNFCCC. (n.d.). Kyoto Protocol to the United Nations Framework Convention on Climate Change. Retrieved February 24, 2026, from [Link]
-
Minimum. (n.d.). GWP and how it's calculated. Retrieved February 24, 2026, from [Link]
-
Mühle, J., et al. (2019). Perfluorocyclobutane (PFC-318, c-C4F8) in the global atmosphere. Atmospheric Chemistry and Physics, 19(16), 10335-10359. Retrieved February 24, 2026, from [Link]
-
California Air Resources Board. (n.d.). High-GWP Refrigerants. Retrieved February 24, 2026, from [Link]
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IPCC. (n.d.). 4.1.4 Atmospheric Lifetimes and Time-Scales. Retrieved February 24, 2026, from [Link]
-
Cooper, D. L., et al. (n.d.). Evaluation of the atmospheric lifetime and radiative forcing on climate for 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether. Retrieved February 24, 2026, from [Link]
-
Patten, K. O., & Wuebbles, D. J. (2010). Atmospheric lifetimes and ozone depletion potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene in a three-dimensional model. Atmospheric Chemistry and Physics, 10(21), 10867-10874. Retrieved February 24, 2026, from [Link]
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Safety Operating Guide
Proper Disposal Procedures for 1,1,2,2,3-Pentafluorocyclobutane
CAS: 2253-02-3 | Formula: C₄H₃F₅ | Class: Hydrofluorocarbon (HFC)[1]
Part 1: Executive Safety Assessment
To: Laboratory Personnel & EHS Managers From: Senior Application Scientist
Handling 1,1,2,2,3-Pentafluorocyclobutane requires a departure from standard organic solvent protocols.[1] Unlike general solvents (e.g., acetone) or perfluorocarbons (inert fluids), this molecule occupies a hazardous "middle ground" in fluorochemistry.[1]
It contains C-H bonds, rendering it potentially flammable or combustible , while its high fluorine content (C-F bonds) dictates that it cannot be treated with standard oxidizers and produces hydrofluoric acid (HF) upon thermal decomposition.[1]
Critical Operational Hazards:
-
Volatility & Asphyxiation: With a boiling point likely near ambient temperature (estimated ~20–30°C based on structural analogs), this compound behaves as a volatile liquid or gas.[1] It can rapidly pressurize sealed waste containers or displace oxygen in confined spaces.[1]
-
HF Generation: Thermal destruction (fire or incineration) releases hydrogen fluoride gas, requiring specific scrubber capabilities at the disposal facility.[1]
-
Regulatory Status: As a hydrofluorocarbon (HFC), venting is prohibited under environmental mandates (e.g., AIM Act, EU F-Gas Regulation) due to Global Warming Potential (GWP).[1]
Part 2: Physicochemical Profile & Waste Classification[1]
Effective disposal starts with accurate characterization.[1] Use the data below to complete your hazardous waste profile (HWP).
| Parameter | Value / Characteristic | Operational Implication |
| CAS Number | 2253-02-3 | Use for specific waste manifesting. |
| Physical State | Volatile Liquid / Gas | Store in pressure-rated vessels; keep chilled.[1] |
| Chemical Class | Halogenated Hydrocarbon | DO NOT mix with non-halogenated solvents.[1] |
| Flammability | High (Predicted) | Ground/bond all transfer equipment.[1][2] |
| Reactivity | Incompatible with Alkali Metals | Avoid contact with Na, K, or Mg powder.[1] |
| Disposal Method | High-Temp Incineration | Requires facility with HF scrubbing (Rotary Kiln).[1] |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Collection
The Golden Rule: Never mix fluorinated cyclobutanes with non-halogenated waste (e.g., methanol, hexane).[1] The cost of disposal increases exponentially if the waste stream is diluted, and cross-reactivity risks increase.
-
Designate a Specific Stream: Create a waste stream specifically for "Halogenated Organics - Fluorinated."
-
Container Selection:
-
Preferred: Stainless steel solvent safety cans with flame arrestors and pressure-relief caps (if volume > 1L).[1]
-
Acceptable (Small Scale): Amber glass bottles with vented caps (PTFE liner).
-
Prohibited: Standard polyethylene carboys (permeation risk) or unvented metal drums (pressure explosion risk).[1]
-
-
Chemical Stabilization: Ensure the pH of the waste mixture is neutral (pH 6-8). Acidic conditions can catalyze the decomposition of the cyclobutane ring, releasing fluoride ions prematurely.
Phase 2: Labeling & Storage
Your label must communicate the specific hazards to the waste hauler.
-
Primary Text: "Hazardous Waste - Flammable Liquid, Toxic"[1]
-
Constituents: "1,1,2,2,3-Pentafluorocyclobutane (100%)"[1]
-
Hazard Codes:
-
Storage Condition: Store in a flammable materials cabinet, ideally cool (<20°C), away from direct sunlight.
Phase 3: Final Destruction (The "Why" Behind the Method)
You cannot simply send this to a fuel-blending facility.[1]
-
Mechanism: The waste is injected into a rotary kiln incinerator operating >1100°C.[1]
-
Reaction:
[1] -
Scrubbing: The facility must use a caustic scrubber (NaOH) to neutralize the 5 moles of HF produced per mole of waste.[1] Without this, the HF would corrode the facility's stack and release a toxic plume.
Part 4: Operational Workflow (Visualization)
The following diagram outlines the decision logic for disposing of 1,1,2,2,3-Pentafluorocyclobutane, ensuring compliance and safety.
Caption: Decision matrix for containment and disposal based on the physical state of the fluorinated cyclobutane.
Part 5: Emergency Procedures (Spill/Leak)
If a container of 1,1,2,2,3-Pentafluorocyclobutane is compromised:
-
Evacuate & Ventilate: The immediate risk is asphyxiation and flammability .[1] Clear the lab and increase air exchange rates (fume hood emergency purge).
-
Eliminate Ignition Sources: Cut power to hot plates and stirrers.
-
Containment (Liquid): Do not use standard paper towels. Use a universal sorbent pad or vermiculite.[1]
-
Why? Paper towels increase the surface area for evaporation, accelerating the formation of an explosive atmosphere.[1]
-
-
Disposal of Spill Debris: Treat all contaminated sorbents as "Solid Hazardous Waste contaminated with Flammable/Halogenated Solvents."[1] Seal in a double-bagged, airtight container immediately.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Regulations for Halogenated Solvents (F-Codes). 40 CFR Part 261.[1] Retrieved from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
-
PubChem. (2024).[1] Compound Summary: Fluorinated Hydrocarbons and Analogs. National Library of Medicine.[1] Retrieved from [Link]
-
U.S. EPA. (2023). Phasedown of Hydrofluorocarbons: Management of Regulated Substances under the AIM Act. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
